molecular formula C10H11NO2 B040806 Methyl indoline-7-carboxylate CAS No. 112106-91-9

Methyl indoline-7-carboxylate

Cat. No.: B040806
CAS No.: 112106-91-9
M. Wt: 177.2 g/mol
InChI Key: IMJZMELPOAMWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl indoline-7-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indoline scaffold, a saturated bicyclic structure that is commonly found in pharmacologically active molecules. The presence of the methyl ester group at the 7-position makes it a versatile synthetic intermediate, readily amenable to further functionalization, most notably through hydrolysis to the carboxylic acid or transamidation to generate a diverse array of amide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJZMELPOAMWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555482
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112106-91-9
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of methyl indoline-7-carboxylate, a key heterocyclic building block in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physical properties, synthesis, and safe handling procedures. Furthermore, it explores the compound's significance and applications in the development of novel therapeutics, supported by established experimental protocols and spectroscopic data analysis.

Compound Identification and Chemical Properties

This compound is a bicyclic heterocyclic compound. The indoline core, a saturated derivative of indole, imparts specific conformational and electronic properties that make it a valuable scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 112106-91-9--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 177.20 g/mol --INVALID-LINK--[1]
IUPAC Name methyl 2,3-dihydro-1H-indole-7-carboxylate--INVALID-LINK--
Synonyms Indoline-7-carboxylic acid methyl ester, 2,3-Dihydro-1H-indole-7-carboxylic acid methyl ester--INVALID-LINK--
Canonical SMILES COC(=O)C1=CC=CC2=C1NCC2--INVALID-LINK--
Melting Point 69-69.5 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be approached as a two-stage process: first, the synthesis of the indoline-7-carboxylic acid core, followed by esterification.

Synthesis of the Precursor: Indoline-7-carboxylic acid

A common route to indoline-7-carboxylic acid involves the hydrolysis of 7-cyanoindoline. This method provides a reliable pathway to the carboxylic acid precursor.

Experimental Protocol: Hydrolysis of 7-Cyanoindoline [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-cyanoindoline (1.0 eq) with a 50% aqueous solution of sulfuric acid.

  • Heating: Heat the mixture to 110-120 °C and maintain stirring for approximately 5.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 5 °C in an ice bath.

    • Carefully adjust the pH to 7-8 with a 24% aqueous solution of sodium hydroxide.

    • Wash the aqueous mixture with ethyl acetate to remove any non-polar impurities.

    • Separate the aqueous layer and adjust the pH to 2.5-3.0 with 6N hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield indoline-7-carboxylic acid.

G 7-Cyanoindoline 7-Cyanoindoline Hydrolysis Hydrolysis 7-Cyanoindoline->Hydrolysis H2SO4, H2O, 110-120°C Work-up Work-up Hydrolysis->Work-up 1. NaOH 2. HCl Indoline-7-carboxylic acid Indoline-7-carboxylic acid Work-up->Indoline-7-carboxylic acid Filtration

Caption: Synthesis of Indoline-7-carboxylic acid.

Esterification to this compound

The conversion of indoline-7-carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol drives the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification [3][4][5][6]

  • Reaction Setup: In a round-bottom flask, suspend indoline-7-carboxylic acid (1.0 eq) in a large excess of methanol, which also serves as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

G Indoline-7-carboxylic acid Indoline-7-carboxylic acid Esterification Esterification Indoline-7-carboxylic acid->Esterification Methanol, H+ cat., Reflux Work-up Work-up Esterification->Work-up 1. NaHCO3 (aq) 2. Brine Purification Purification Work-up->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Fischer Esterification Workflow.

Applications in Research and Drug Development

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific examples for this compound are less documented in readily available literature, its structural motifs are present in numerous bioactive molecules. Indole derivatives, for instance, are core components of drugs with anti-inflammatory, anti-cancer, and anti-viral properties[7][8][9][10].

The indoline structure, being a saturated analog of indole, offers different conformational flexibility and electronic properties, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound. The carboxylate group at the 7-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Spectroscopic Data

Note: Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. The following represents expected spectral characteristics based on the structure and data from closely related analogs. Researchers should always confirm the structure of their synthesized material through independent analysis.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the saturated five-membered ring, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-7.5 ppm). The methylene protons of the indoline ring (at positions 2 and 3) would likely appear as triplets around 3.0-4.0 ppm. The methyl ester protons will be a sharp singlet at approximately 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The two methylene carbons of the indoline ring will appear in the aliphatic region (around 25-55 ppm), and the methyl ester carbon will be a sharp signal around 50-55 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1700-1720 cm⁻¹[11]. The N-H stretching vibration of the indoline ring should appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (Expected)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (177.20). Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety, Handling, and Storage

Hazard Identification:

While a specific, comprehensive safety data sheet for this compound is not universally available, related indole and indoline compounds are often classified as irritants. It may cause skin, eye, and respiratory tract irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is achievable through established organic chemistry reactions. While detailed public data on its specific applications and spectroscopic properties are somewhat limited, its structural features suggest a wide range of possibilities for its use in the development of novel bioactive compounds. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

References

The Biological Landscape of Methyl Indoline-7-Carboxylate Derivatives: A Technical Guide to Potential Therapeutic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological activities of methyl indoline-7-carboxylate derivatives, a class of compounds with significant therapeutic promise. While direct research on this specific scaffold is nascent, this document provides an in-depth analysis of structurally related indole and indoline derivatives to forecast potential applications and guide future research. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Indoline Core

The indole nucleus and its reduced form, indoline, are fundamental heterocyclic motifs found in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[1][2] Modifications to the indole and indoline core, including the strategic placement of substituents, have led to the development of potent agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. The presence of the carboxylate group at the 7-position offers a unique substitution pattern that may confer novel biological properties and opportunities for intellectual property. This guide will synthesize the existing knowledge on related compounds to build a predictive framework for the biological activities of this compound derivatives.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally analogous compounds, this compound derivatives are anticipated to exhibit a range of biological effects, most notably in the areas of anticancer and anti-inflammatory research.

Anticancer Activity

Indole and indoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1][5] For instance, novel methyl indolinone-6-carboxylates have been identified as potent angiokinase inhibitors, targeting key receptors in tumor progression.[6]

Table 1: Anticancer Activity of Selected Indole and Indoline Derivatives

Compound ClassTarget/Cell LineActivity (IC50)Reference
Methyl indolinone-6-carboxylatesVEGFR2, VEGFR3, PDGFRα, PDGFRβNanomolar range[6]
Indole-2-carboxamide derivativesTriple-Negative Breast Cancer (TNBC) cellsMicromolar range[5]
Indole-functionalized betulin derivativesMCF-7 (breast cancer)5.5 µM[7]
Spiro[indoline-3,5′-pyrroline]-2,2′dione derivativesAKR1D1-8.73 Kcal/mol (Binding Energy)[8]
Anti-inflammatory Activity

The anti-inflammatory properties of indole and indoline derivatives are well-documented, often attributed to the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[9]

Table 2: Anti-inflammatory Activity of Selected Indole and Indoline Derivatives

Compound ClassTarget/AssayActivity (IC50 / % Inhibition)Reference
Indoline-based dual inhibitors5-LOX, sEH0.41 µM, 0.43 µM[9]
Indole-chalcone hybridsCarrageenan-induced paw edema61.74% inhibition[10]
Indole derivativesCarrageenan-induced paw edema63.69% inhibition
Imidazo[1,2-a]indole derivative (SV-1010)Normalization of pro-inflammatory cytokinesEffective at 0.1 mg/kg[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[10][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the animals. The control group receives only the vehicle.

  • Induction of Inflammation: After a specified time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways that may be modulated by this compound derivatives, based on the known mechanisms of related compounds.

anticancer_pathway Indole_Derivative Indole/Indoline Derivative PI3K PI3K Indole_Derivative->PI3K Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Indole_Derivative->Cell_Cycle_Arrest Apoptosis Apoptosis Indole_Derivative->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Angiogenesis Angiogenesis NFkB->Angiogenesis Inhibition Invasion Invasion NFkB->Invasion Inhibition

Caption: Potential anticancer signaling pathway targeted by indole/indoline derivatives.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane Indole_Derivative Indole/Indoline Derivative COX2 COX-2 Indole_Derivative->COX2 Inhibition LOX 5-LOX Indole_Derivative->LOX Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential anti-inflammatory mechanism of indole/indoline derivatives.

experimental_workflow Start Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (e.g., Paw Edema) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Testing->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General experimental workflow for drug discovery with indole derivatives.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is a field ripe for exploration, the extensive research on structurally related indole and indoline compounds provides a strong foundation for predicting their therapeutic potential. The data and protocols presented in this guide suggest that this class of molecules is likely to possess significant anticancer and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of biological assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The unique substitution pattern of this scaffold may unlock novel mechanisms of action and provide a new generation of therapeutic agents.

References

Methyl Indoline-7-Carboxylate: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-7-carboxylate is a heterocyclic building block of significant interest in organic synthesis, particularly in the realm of pharmaceutical development. Its rigid, bicyclic core, featuring a secondary amine and an aromatic carboxylate, provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This technical guide explores the synthesis, reactivity, and application of this compound as a pivotal intermediate in the creation of high-value compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 69-69.5 °C. Its molecular structure and key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 112106-91-9
Appearance Solid
Melting Point 69-69.5 °C
Boiling Point (est.) 328.4 ± 31.0 °C
Density (est.) 1.162 ± 0.06 g/cm³
Solubility in Water 0.53 g/L

Synthesis of the Core Structure

The synthesis of the indoline-7-carboxylate core typically begins with a precursor such as 7-cyanoindoline. A common synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

Synthesis Start 7-Cyanoindoline Intermediate Indoline-7-carboxylic acid Start->Intermediate H₂SO₄, H₂O, Δ Product This compound Intermediate->Product CH₃OH, H⁺

Synthesis of this compound.
Experimental Protocol: Synthesis of Indoline-7-carboxylic acid from 7-Cyanoindoline[1]

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120 °C for 5.5 hours. The reaction mixture is then cooled to 5 °C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.

Reactivity and Functionalization

The indoline scaffold offers two primary sites for functionalization: the nitrogen atom of the dihydro-pyrrole ring and the aromatic benzene ring. This compound is a versatile substrate for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

N-Functionalization

The secondary amine of the indoline ring is nucleophilic and can readily undergo a range of N-functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.

N_Functionalization Start This compound Alkylation N-Alkylated Product Start->Alkylation R-X, Base Arylation N-Arylated Product Start->Arylation Ar-X, Pd or Cu catalyst Acylation N-Acylated Product Start->Acylation RCOCl or (RCO)₂O

N-Functionalization Reactions.

N-Alkylation: The nitrogen of the indoline can be alkylated using various alkyl halides in the presence of a base. This reaction is a common strategy to introduce alkyl chains or more complex side chains.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of indolines. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

To a solution of the indoline (1.0 equiv), aryl halide (1.2 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane is added a palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired N-aryl indoline.

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine or pyridine, to yield the corresponding N-acylindolines.

C-H Functionalization of the Aromatic Ring

Direct functionalization of the C-H bonds of the indoline's aromatic ring is a more challenging but increasingly important area of research. Transition-metal-catalyzed C-H activation strategies are being developed to selectively introduce substituents at specific positions on the benzene ring, offering novel pathways to previously inaccessible derivatives.

Application in the Synthesis of Bioactive Molecules: The Case of Silodosin

A prominent application of the indoline-7-carboxylate scaffold is in the synthesis of Silodosin, a selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. In several synthetic routes to Silodosin, the indoline-7-carboxamide moiety is a key structural feature, highlighting the importance of functionalized indoline building blocks. The synthesis often involves the introduction of a cyano group at the 7-position of the indoline ring, which is then converted to the carboxamide.

Silodosin_Synthesis Indoline Indoline Intermediate1 Functionalized Indoline (e.g., 7-cyanoindoline) Indoline->Intermediate1 Multi-step functionalization Intermediate2 Key Chiral Amine Intermediate Intermediate1->Intermediate2 Introduction of side chain and chiral resolution Silodosin Silodosin Intermediate2->Silodosin Final coupling and amide formation

Simplified Retrosynthesis of Silodosin.

The synthesis of Silodosin underscores the strategic importance of having access to appropriately functionalized indoline cores, such as those bearing a carboxylate or cyano group at the 7-position. These functional groups serve as crucial handles for the elaboration of the complex side chains necessary for the drug's biological activity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydropyrrole ring, the N-H proton, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the aromatic region. The methylene protons adjacent to the nitrogen and the aromatic ring would likely appear as triplets. The N-H proton would be a broad singlet, and the methyl ester protons would be a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the indoline ring, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the construction of complex molecules, most notably in the synthesis of the pharmaceutical agent Silodosin. The reactivity of both the indoline nitrogen and the aromatic ring allows for a wide range of functionalization, providing access to a diverse array of derivatives with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold, particularly in the area of C-H functionalization, is expected to unlock even greater potential for this important synthetic intermediate.

A Technical Guide to Unexplored Research Frontiers of Methyl 7-methoxy-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2][3] While the pharmacological landscape of indole derivatives is vast and well-documented, specific scaffolds remain surprisingly barren of in-depth investigation.[4][5][6] Methyl 7-methoxy-1H-indole-4-carboxylate is a prime example of such an untapped resource. Despite its unique electronic and structural features—an electron-donating methoxy group at the 7-position and an electron-withdrawing methyl carboxylate at the 4-position—a comprehensive review of scientific literature reveals a significant void in research concerning its biological activity and therapeutic potential.[1][7] This guide aims to bridge this gap by providing a forward-looking roadmap for researchers, scientists, and drug development professionals. We will delineate key unexplored research areas, propose novel synthetic and therapeutic avenues, and provide detailed, actionable experimental protocols to unlock the latent potential of this intriguing molecule.

The Current State of Knowledge: A Blank Canvas

This lack of specific data, however, presents a unique opportunity. The broader family of methoxy-substituted indoles and compounds functionalized at the indole-4-position have demonstrated significant promise in several therapeutic areas, particularly oncology and inflammation.[3] This provides a strong rationale for the systematic investigation of Methyl 7-methoxy-1H-indole-4-carboxylate and its derivatives.[3]

Unexplored Research Area 1: Novel Synthetic Strategies and Derivatization

The strategic functionalization of the Methyl 7-methoxy-1H-indole-4-carboxylate scaffold is the first step toward exploring its therapeutic potential. The molecule offers three primary sites for chemical modification: the indole nitrogen (N-1), the aromatic ring, and the ester group at C-4.

Optimization of Core Synthesis

While classical methods like the Fischer and Batcho-Leimgruber indole syntheses are plausible routes, they may present challenges in regioselectivity and overall yield for this specific substitution pattern.[9] A promising, yet unexplored, avenue would be the adaptation of modern palladium-catalyzed reductive cyclization methods.[3]

Proposed Workflow for Synthesis Optimization:

G cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Pd-Catalyzed Reductive N-Heteroannulation a1 3-Methoxyphenylhydrazine a3 Acid-Catalyzed Cyclization (PPA, H₂SO₄) a1->a3 a2 Methyl Pyruvate Derivative a2->a3 a4 Methyl 7-methoxy-1H-indole-4-carboxylate a3->a4 b1 Methyl 2-ethenyl-3-nitrobenzoate (with 7-methoxy precursor) b2 Pd(OAc)₂ / PPh₃ CO (reductant) b1->b2 b3 Intramolecular Cyclization b2->b3 b4 Target Compound b3->b4 G Core Methyl 7-methoxy-1H-indole-4-carboxylate N_Alkylation N-Alkylation (R-X, NaH) Core->N_Alkylation N-1 Position Amidation Amide Coupling (R-NH₂, EDC) Core->Amidation C-4 Position Hydrolysis Saponification (LiOH) Core->Hydrolysis C-4 Position Aromatic_Sub Electrophilic Substitution (Vilsmeier-Haack) Core->Aromatic_Sub Aromatic Core N_Alkylated_Deriv N-Alkyl Indole Derivatives N_Alkylation->N_Alkylated_Deriv Amide_Deriv Indole-4-Carboxamides Amidation->Amide_Deriv Acid_Intermediate 7-Methoxy-1H-indole-4-carboxylic acid Hydrolysis->Acid_Intermediate Formyl_Deriv Formylated Indoles Aromatic_Sub->Formyl_Deriv LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Indole_Deriv Hypothetical Indole Derivative Indole_Deriv->IKK Inhibits

References

The Pivotal Role of Methyl Indoline-7-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, methyl indoline-7-carboxylate has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds derived from this compound, with a focus on their applications in anti-inflammatory and anticancer drug discovery.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is crucial for the exploration of its derivatives. While a variety of methods for the synthesis of substituted indoles and indolines exist, a common and effective approach involves the reduction of the corresponding indole. A plausible and frequently utilized synthetic strategy is the reduction of methyl indole-7-carboxylate.

Representative Synthetic Protocol: Reduction of Methyl Indole-7-Carboxylate

This protocol describes a general method for the reduction of methyl indole-7-carboxylate to this compound.

Materials:

  • Methyl indole-7-carboxylate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexane

  • Triethylamine

Procedure:

  • Dissolution: Dissolve methyl indole-7-carboxylate in glacial acetic acid at room temperature.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove the acetic acid. To the residue, add ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing a small amount of triethylamine as the eluent, to afford pure this compound.

G cluster_synthesis Synthesis of this compound Methyl_Indole_7_Carboxylate Methyl Indole-7-Carboxylate Reduction Reduction (e.g., NaBH3CN in Acetic Acid) Methyl_Indole_7_Carboxylate->Reduction Methyl_Indoline_7_Carboxylate This compound Reduction->Methyl_Indoline_7_Carboxylate

A simplified workflow for the synthesis of the core scaffold.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have shown significant promise in two primary therapeutic areas: as anti-inflammatory agents and as anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The indoline scaffold has been explored for its potential to modulate inflammatory pathways. Notably, derivatives of indoline have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Inhibition of these targets can lead to a reduction in the production of pro-inflammatory mediators.

The primary signaling pathway implicated in the anti-inflammatory effects of many indoline derivatives is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

G cluster_pathway Inhibition of NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes induces Indoline_Derivative Indoline-7-Carboxylate Derivative Indoline_Derivative->IKK inhibits

Proposed mechanism of anti-inflammatory action via NF-κB inhibition.

Quantitative Data on Anti-inflammatory Activity of Indoline Derivatives

While specific data for this compound derivatives is limited in publicly available literature, the following table summarizes the anti-inflammatory activity of structurally related indoline compounds.

Compound ClassTargetAssayIC₅₀ / ActivityReference
Novel Indoline DerivativesNO, TNF-α, IL-6LPS-stimulated RAW264.7 macrophages1 pM - 1 nM[1][2]
Indole-Hydantoin DerivativeNO, CCL2, CXCL1LPS-stimulated RAW264.7 cellsSignificant inhibition[3]
Ursolic Acid-Indole ConjugateNO ProductionLPS-stimulated RAW264.7 cellsIC₅₀ = 2.2 ± 0.4 µM[4]

Note: The presented data is for indoline derivatives and may not be directly representative of derivatives of this compound.

Anticancer Activity

The indole and indoline scaffolds are prevalent in a number of approved and investigational anticancer drugs. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival. One of the critical processes in tumor progression is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process, making them important targets for anticancer therapies. Several indoline derivatives have been developed as inhibitors of VEGFR.

G cluster_pathway Inhibition of VEGFR Signaling in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PI3K PI3K VEGFR->PI3K activates Akt Akt PI3K->Akt activates Cell_Proliferation Endothelial Cell Proliferation & Migration Akt->Cell_Proliferation promotes Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Indoline_Derivative Indoline-7-Carboxylate Derivative Indoline_Derivative->VEGFR inhibits

Proposed mechanism of anticancer action via VEGFR inhibition.

Quantitative Data on Anticancer Activity of Indole/Indoline Derivatives

The following table summarizes the anticancer activity of various indole and indoline derivatives against different cancer cell lines.

Compound ClassCancer Cell LineAssayGI₅₀ / IC₅₀Reference
Indole-3-carboxylic acid conjugatesLeukemia sub-panelGrowth Inhibition0.04–0.28 μM[5]
Indole-3-acrylic acid conjugatesLeukemia sub-panelGrowth Inhibition0.03–0.30 μM[5]
Indole-2-carbohydrazide derivativeHCT116, SW480Growth InhibitionGI₅₀ = 8.1 and 7.9 μM[6]
Indolinone derivativesMCF-7, HepG2CytotoxicityIC₅₀ = 0.74–4.62 µM (MCF-7)[7]
1H-Indole derivativeMCF-7, HCT 116CytotoxicityIC₅₀ = 12.93 and 11.52 μM[8]

Note: The presented data is for a range of indole and indoline derivatives and is intended to be illustrative of the potential of this scaffold. The activity of specific this compound derivatives would require dedicated synthesis and testing.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized in vitro and in vivo assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Indoline Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (Formazan formation) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

A typical workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity of novel compounds.[11][12][13]

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Conclusion

This compound represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. The ability to modulate key signaling pathways such as NF-κB and VEGFR underscores the therapeutic relevance of this chemical class. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

The Indole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and synthetically derived molecules with significant biological activity underscores its importance.[1][2] This technical guide provides an in-depth exploration of the discovery of bioactive molecules using indole intermediates, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, diverse pharmacological applications, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Versatility of the Indole Ring in Medicinal Chemistry

The indole framework's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] This versatility has led to the development of a multitude of indole-containing drugs with applications across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[4][5] In fact, between 2010 and 2015, approximately 65% of nitrogen-containing heterocyclic anti-cancer drugs approved by the FDA contained an indole scaffold.[3]

Synthetic Strategies for Bioactive Indole Derivatives

The synthesis of the indole core and its subsequent functionalization are critical steps in the development of novel bioactive compounds. A variety of synthetic methods have been established, ranging from classical approaches to modern, more sustainable "green" methodologies.[1]

Classical Indole Synthesis

Several named reactions have become fundamental to indole synthesis:

  • Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6]

  • Reissert Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]

  • Leimgruber-Batcho Indole Synthesis: This two-step procedure starts with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized.[6]

  • Nenitzescu Indole Synthesis: This reaction involves the condensation of a benzoquinone with a β-amino-crotonic ester to yield 5-hydroxyindole derivatives.[6]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These include:

  • Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Use of Ionic Liquids and Water as Solvents: These green solvents offer alternatives to traditional volatile organic compounds.[1]

  • Solid Acid Catalysts: The use of recyclable solid acid catalysts simplifies product purification and reduces waste.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed techniques, for example, have become powerful tools for the regioselective synthesis of substituted indoles.[7]

A generalized workflow for the synthesis and evaluation of bioactive indole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Indole Precursors (e.g., anilines, nitroaromatics) Synthesis Indole Ring Formation (e.g., Fischer, Leimgruber-Batcho) Start->Synthesis Reaction Functionalization Functionalization/Derivatization Synthesis->Functionalization Modification Purification Purification & Characterization (Chromatography, Spectroscopy) Functionalization->Purification Isolation Bioactive_Molecule Bioactive Indole Molecule Purification->Bioactive_Molecule In_Vitro In Vitro Assays (Enzyme inhibition, Cell-based assays) Bioactive_Molecule->In_Vitro Screening In_Vivo In Vivo Models (Animal studies) In_Vitro->In_Vivo Promising Candidates Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General workflow for the discovery of bioactive indole molecules.

Pharmacological Applications of Indole-Based Molecules

Indole derivatives exhibit a remarkable diversity of pharmacological activities, making them valuable scaffolds in drug discovery.[8][9]

Anticancer Activity

The indole nucleus is a prominent feature in numerous anticancer agents.[3] These compounds exert their effects through various mechanisms of action, including:

  • Tubulin Polymerization Inhibition: Certain indole derivatives bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. For instance, some indole-1,3,4-oxadiazole hybrids have shown potent tubulin polymerization inhibition with IC50 values in the sub-micromolar range.

  • Protein Kinase Inhibition: Many indole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[10]

  • Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives are potent HDAC inhibitors, leading to changes in gene expression that can induce cancer cell death.[8]

  • Apoptosis Induction: Several indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[10]

The following diagram illustrates a simplified signaling pathway for an indole-based tubulin polymerization inhibitor leading to apoptosis.

Indole_Drug Indole-based Tubulin Inhibitor Tubulin Tubulin Indole_Drug->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for an indole-based tubulin inhibitor.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-1,3,4-oxadiazole hybridTubulin PolymerizationSKOV3 (ovarian)4.2
Indole-1,3,4-oxadiazole hybridTubulin PolymerizationA549 (lung)3.1
Indole-1,3,4-oxadiazole hybridTubulin PolymerizationMCF-7 (breast)2.1
Indole-based Bcl-2 inhibitorBcl-2MCF-7 (breast)0.83
Indole-based Bcl-2 inhibitorBcl-2A549 (lung)0.73
Indole-based hydroxamic acidHDAC1-0.00116
Indole-based hydroxamic acidHDAC6-0.00230
Antimicrobial and Antiviral Activities

Indole-containing compounds have demonstrated significant potential in combating infectious diseases.[1][11] Indolicidin, a naturally occurring antimicrobial peptide, exhibits broad-spectrum antibacterial activity. Synthetic indole derivatives have also been developed with potent activity against various pathogens, including multidrug-resistant bacteria. Furthermore, the indole scaffold is a key component in several antiviral drugs, and ongoing research continues to explore its potential in developing new antiviral agents.[11]

Anti-inflammatory Activity

The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes. More recent research has focused on developing novel indole derivatives that can modulate other key inflammatory pathways, such as NF-κB, offering new therapeutic avenues for chronic inflammatory conditions.

A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[12] Several of these compounds showed significant activity compared to the reference drug, indomethacin.[12]

Table 2: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

CompoundAnti-inflammatory (% inhibition after 3h)Analgesic (% inhibition)
S3 (R = 3-nitrophenyl)61.2061.36
S10 (R = 3-hydroxyphenyl)-62.50
S14 (R = 2,4,5-trimethoxyphenyl)-70.27
S17 (R = 2,4,6-trimethoxyphenyl)-61.53
Indomethacin (Reference)76.8984.09
Other Pharmacological Activities

The therapeutic potential of indole derivatives extends to a wide range of other applications, including:

  • Antidepressant Activity: Mitragynine, an indole alkaloid, has shown antidepressant effects in animal models.[9]

  • Antimalarial Activity: Several indole-based compounds have been investigated as potential antimalarial agents.[13]

  • Antidiabetic Activity: Indole derivatives are being explored for their potential in managing metabolic disorders like diabetes.[9]

Experimental Protocols

To facilitate further research and development in this field, detailed methodologies for key experiments are crucial.

General Procedure for the Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives
  • Step 1: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: A mixture of 5-methoxy-2-methyl-1H-indole, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 24 hours. The solvent is then evaporated, and the residue is poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 2: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: A mixture of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and hydrazine hydrate in ethanol is refluxed for 12 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and dried.

  • Step 3: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives: A mixture of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide and an appropriate substituted aromatic aldehyde in ethanol with a few drops of glacial acetic acid is refluxed for 8-10 hours. The reaction mixture is then cooled, and the separated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.

In Vitro Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
  • Wistar albino rats are divided into control, standard, and test groups.

  • The test compounds and the standard drug (indomethacin) are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose.

  • After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • The percentage inhibition of paw edema is calculated for each group relative to the control group.

Analgesic Activity (Hot-Plate Method)
  • Albino mice are divided into control, standard, and test groups.

  • The test compounds and the standard drug (indomethacin) are administered orally.

  • The animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The reaction time (the time taken for the animal to lick its paws or jump) is recorded at 0, 30, 60, and 90 minutes after drug administration.

  • An increase in the reaction time is considered as an analgesic effect.

Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery of new bioactive molecules.[14] Advances in synthetic chemistry, computational drug design, and high-throughput screening are expected to accelerate the identification and optimization of novel indole-based drug candidates.[15] The exploration of natural products containing the indole moiety will also remain a vital source of inspiration for new therapeutic agents.[16] As our understanding of the molecular basis of diseases deepens, the rational design of indole derivatives targeting specific biological pathways will undoubtedly lead to the development of more effective and safer medicines.

References

Methyl Indoline-7-Carboxylate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Development Professionals

Abstract

Methyl indoline-7-carboxylate is a heterocyclic compound that serves as a key intermediate in the development of novel agrochemicals. While specific data on the end-point activity of this compound itself is limited in public literature, its structural analogs, particularly indole and indoline derivatives, have demonstrated significant potential as both herbicides and fungicides. This guide synthesizes the available information on these related compounds to provide a comprehensive overview of the potential applications, modes of action, and relevant experimental methodologies pertinent to the development of agrochemicals based on the this compound scaffold.

Introduction: The Indole Moiety in Agrochemicals

The indole ring system is a prevalent scaffold in a vast array of biologically active molecules, both natural and synthetic. In the context of agriculture, indole derivatives have been explored for their diverse functionalities, ranging from plant growth regulation to pest and pathogen control. This compound, as a derivative of this core structure, represents a valuable building block for the synthesis of new active ingredients. Its utility is underscored by the established herbicidal and fungicidal properties of related indole carboxylic acids and their esters.

Herbicidal Applications: Targeting Auxin Signaling

Mechanism of Action: TIR1 Antagonism

Auxins are a class of plant hormones that regulate numerous growth and developmental processes. Synthetic auxins are a major class of herbicides that disrupt these processes, leading to uncontrolled growth and plant death. The TIR1 protein is a key auxin receptor. In the presence of natural auxins like indole-3-acetic acid (IAA), TIR1 forms a complex with an Aux/IAA repressor protein, leading to the repressor's degradation and the activation of auxin-responsive genes.

Certain synthetic indole carboxylic acid derivatives act as TIR1 antagonists. They bind to the TIR1 receptor but do not trigger the degradation of the Aux/IAA repressor. This blockage of the auxin signaling pathway disrupts normal plant development and can lead to herbicidal effects. It is plausible that derivatives of this compound could be designed to function in a similar manner.

  • Signaling Pathway of Auxin Action and TIR1 Antagonism

    AuxinSignaling cluster_0 Normal Auxin Response cluster_1 TIR1 Antagonist Action Auxin Auxin (IAA) TIR1 TIR1 Receptor Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA forms complex with TIR1->Aux_IAA leads to degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Growth Normal Growth & Development Auxin_Genes->Growth Antagonist Indole Carboxylate Antagonist TIR1_B TIR1 Receptor Antagonist->TIR1_B binds & blocks Aux_IAA_B Aux/IAA Repressor ARF_B Auxin Response Factor (ARF) Aux_IAA_B->ARF_B repression maintained Auxin_Genes_B Auxin-Responsive Genes ARF_B->Auxin_Genes_B remains inactive Weed_Death Weed Death Auxin_Genes_B->Weed_Death leads to

    Auxin signaling and TIR1 antagonist mechanism.

Quantitative Herbicidal Activity of Related Indole-3-Carboxylic Acid Derivatives

The following table summarizes the herbicidal activity of various indole-3-carboxylic acid derivatives against dicotyledonous (Rape) and monocotyledonous (Barnyard Grass) weeds. This data serves as a proxy for the potential efficacy of derivatives of this compound.

Compound IDTarget WeedConcentration (mg/L)Root Inhibition (%)[1]Shoot Inhibition (%)[1]
10d Rape (B. napus)1009685
109278
10h Rape (B. napus)1009588
109381
9a Barnyard Grass (E. crus-galli)1008575
9c Barnyard Grass (E. crus-galli)1008879
Experimental Protocol: Petri Dish Herbicidal Activity Assay

This protocol is adapted from studies on indole-3-carboxylic acid derivatives and can be used to evaluate the herbicidal potential of this compound derivatives.[1]

Objective: To assess the pre-emergent herbicidal activity of test compounds on the root and shoot growth of indicator weed species.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Acetone (solvent)

  • Tween-80 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of target weeds (e.g., Brassica napus, Echinochloa crus-galli)

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of acetone.

    • Add distilled water containing 0.1% (v/v) Tween-80 to achieve the desired final concentrations (e.g., 10 mg/L and 100 mg/L). The final acetone concentration should not exceed 1% (v/v).

    • Prepare a solvent-only control solution.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the test solution or control solution onto the filter paper.

    • Place 15-20 seeds of the target weed species evenly on the moistened filter paper.

    • Seal the Petri dishes with parafilm.

  • Incubation:

    • Place the Petri dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.

  • Data Collection and Analysis:

    • After 7-10 days, measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(Length of Control - Length of Treatment) / Length of Control] x 100

  • Workflow for Herbicidal Activity Screening

    HerbicidalScreening Start Synthesize this compound Derivatives Prep Prepare Stock Solutions of Test Compounds Start->Prep Assay Petri Dish Assay with Rape & Barnyard Grass Seeds Prep->Assay Incubate Incubate under Controlled Conditions (7-10 days) Assay->Incubate Measure Measure Root and Shoot Length Incubate->Measure Calculate Calculate Percent Inhibition Compared to Control Measure->Calculate Analyze Structure-Activity Relationship (SAR) Analysis Calculate->Analyze End Identify Lead Compounds for Further Development Analyze->End

    Screening workflow for herbicidal activity.

Fungicidal Applications

Various indole derivatives have demonstrated promising activity against a range of plant pathogenic fungi. The core indole structure can be modified to develop potent fungicidal agents.

Potential Fungal Targets

Research on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has shown potent activity against several fungal species. Docking studies from this research suggest that these compounds may act by inhibiting 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. This provides a potential mechanism of action for novel fungicides derived from the this compound scaffold.

Quantitative Fungicidal Activity of Related Indole Derivatives

The following table presents the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of various (Z)-methyl 3-((...))-1H-indole-2-carboxylate derivatives against several fungal species. This data indicates the potential for developing potent fungicides from indole carboxylate structures.

Compound IDT. viride MIC (mg/mL)A. fumigatus MIC (mg/mL)P. ochramensis MIC (mg/mL)A. ochraceus MIC (mg/mL)
15 0.0040.060.0080.008
3 0.0080.060.0080.015
16 0.0080.060.0150.015
10 0.0080.060.0080.008
Ketoconazole 0.0150.030.0150.015
Bifonazole 0.0080.0150.0080.008
Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target fungus.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • Cultures of target fungi (e.g., Trichoderma viride, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on appropriate agar plates.

    • Prepare a spore suspension in sterile saline or broth.

    • Adjust the concentration of the spore suspension to approximately 1 x 10^5 spores/mL.

  • Preparation of Test Plates:

    • Dissolve the test compounds in DMSO to create stock solutions.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

    • Include a positive control (broth with a known antifungal agent) and a negative control (broth with DMSO and no compound).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Synthesis of Indoline Carboxylates

A key step in the development of agrochemicals based on this scaffold is the efficient synthesis of the core molecule and its derivatives.

Synthesis of Indoline-7-carboxylic Acid

A common precursor for this compound is indoline-7-carboxylic acid. A reported synthesis involves the hydrolysis of 7-cyanoindoline.[2]

Reaction Scheme: 7-Cyanoindoline --(50% H₂SO₄, 110-120°C)--> Indoline-7-carboxylic acid

Experimental Protocol:

  • A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 mL) is stirred at 110-120°C for 5.5 hours.

  • The reaction mixture is cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide.

  • The mixture is washed with ethyl acetate.

  • The aqueous layer is then acidified to pH 2.5-3.0 with 6N hydrochloric acid.

  • The resulting precipitate (indoline-7-carboxylic acid) is collected by filtration.

Esterification to this compound

The carboxylic acid can then be esterified to the methyl ester, typically through a Fischer esterification or by using a methylating agent.

General Reaction Scheme: Indoline-7-carboxylic acid + Methanol --(Acid catalyst, heat)--> this compound

Conclusion and Future Perspectives

This compound is a promising and versatile starting material for the discovery of new agrochemical active ingredients. While direct biological activity data for this specific compound is scarce in the public domain, the well-documented herbicidal and fungicidal activities of its structural isomers and related indole derivatives provide a strong rationale for its exploration in agrochemical research. The likely mode of action for herbicidal derivatives is through the antagonism of the TIR1 auxin receptor, a validated target for herbicide development. For fungicidal applications, the inhibition of fungal-specific enzymes like CYP51 is a promising avenue. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective herbicidal or fungicidal activity. Structure-activity relationship studies will be crucial in optimizing the efficacy and safety profile of these novel agrochemicals.

References

The Pharmacology of Substituted Indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Receptor Interactions, and Functional Activity for Researchers and Drug Development Professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules, natural products, and synthetic drugs. Its unique electronic properties and conformational flexibility allow for interaction with a wide array of biological targets. Substituted indole derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potent and selective modulation of G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the pharmacology of substituted indole derivatives, focusing on their synthesis, receptor binding affinities, functional activities, and the signaling pathways they modulate. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this promising area of drug discovery.

Receptor Pharmacology of Substituted Indole Derivatives

Substituted indoles have been extensively investigated as ligands for various GPCRs, demonstrating a wide range of affinities and functional activities. The nature and position of substituents on the indole ring, as well as the composition of appended side chains, critically influence receptor selectivity and efficacy.

Serotonin (5-HT) Receptor Interactions

Indole derivatives are prominent ligands for several serotonin receptor subtypes, playing crucial roles in the modulation of mood, cognition, and perception.

Table 1: Binding Affinities (Ki, nM) of Selected Substituted Indole Derivatives at Serotonin Receptors

Compound/Derivative Class5-HT1A5-HT2A5-HT2C5-HT7Reference
D2AAK5 Potent LigandPotent Ligand--[1]
D2AAK6 Potent LigandPotent Ligand--[1]
D2AAK7 Potent LigandPotent Ligand--[1]
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones
Compound 10 (R=F)128---[2]
Compound 11 (R=F)----[2]
2-(Indol-1-yl)-1-methylethylamines
5-Methyl derivative--Preferential-[3]
5-Halo (F, Cl, Br) derivatives-Increased AffinityIncreased Affinity-[3]
(E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one (UNT-TWU-22) >100,000>100,00046-[3]
Tetrahydropyridoindole Derivatives
Compound 30 (DR-4365)High SelectivityHigh SelectivityHigh SelectivityHigh Affinity (Antagonist)[4]

Note: "-" indicates data not reported in the cited source. "Potent Ligand" indicates that the source describes the compound as having significant affinity without providing a specific Ki value in the abstract.

The structure-activity relationship (SAR) studies reveal that substitutions at the C-5 position of the indole ring can significantly enhance binding affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).[2] Halogenation of the indole ring is a key factor in determining selectivity between 5-HT2A and 5-HT2C receptors.[3] For instance, the 5-methyl derivative of 2-(indol-1-yl)-1-methylethylamine shows a preference for 5-HT2C, while halogen substitution increases affinity for both subtypes.[3]

Dopamine (D) Receptor Interactions

Substituted indoles also serve as a versatile scaffold for the development of dopamine receptor ligands, which are critical for motor control, motivation, and reward.

Table 2: Binding Affinities (Ki, nM) of Selected Substituted Indole Derivatives at Dopamine Receptors

Compound/Derivative ClassD2D4Reference
D2AAK5, D2AAK6, D2AAK7 Devoid of Affinity-[1]
Azaindole Derivatives
Compound 10d-2.0[5]
9-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives Antagonist Activity-[6]
6-Methoxy/Hydroxy-N-allyl-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives Antagonist Properties-[6]

Note: "-" indicates data not reported in the cited source.

Interestingly, while some indole derivatives show high affinity for dopamine receptors, others, such as the D2AAK series, are devoid of D2 receptor affinity, highlighting the tunability of this scaffold.[1] Azaindole derivatives have been shown to be selective for the D4 receptor.[5] The SAR of hexahydro-1H-benz[e]indole derivatives indicates that substitution patterns on the aromatic ring and the nitrogen atom dictate the balance between serotonin and dopamine receptor activity.[6]

Signaling Pathways of Indole Derivative Targets

The pharmacological effects of substituted indole derivatives are mediated through their modulation of intracellular signaling cascades initiated by receptor activation.

5-HT2A Receptor Signaling

The 5-HT2A receptor, a Gq/11-coupled GPCR, is a primary target for many indole-based psychedelic and antipsychotic drugs. Its activation leads to a complex cascade of intracellular events.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates targets ER->Ca Releases Ligand Indole Derivative (Agonist) Ligand->Receptor Binds Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Dopamine D2 Receptor Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Ligand Indole Derivative (Agonist) Ligand->Receptor Binds Radioligand_Binding_Workflow A Prepare Cell Membranes B Set up 96-well plate: - Membranes - Radioligand - Test Compound (varying conc.) - Controls (Total & Non-specific) A->B C Incubate to Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Dry Filters & Add Scintillant E->F G Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H cAMP_Assay_Workflow A Plate Cells Expressing Target Receptor B Add Test Compound (varying concentrations) A->B C Stimulate with Forskolin B->C D Incubate C->D E Lyse Cells & Add Detection Reagents D->E F Measure Signal (e.g., Fluorescence) E->F G Data Analysis: - Convert Signal to [cAMP] - Determine EC50 or IC50 F->G Synthesis_Strategies cluster_methods Synthetic Methodologies Indole Indole Scaffold Fischer Fischer Indole Synthesis Indole->Fischer Palladium Pd-Catalyzed Cross-Coupling Indole->Palladium Electrophilic Electrophilic Substitution Indole->Electrophilic Multi Multi-component Reactions Indole->Multi Output Diverse Substituted Indole Derivatives Fischer->Output Palladium->Output Electrophilic->Output Multi->Output

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl Indoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl indoline-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The indoline scaffold is a core structure in many biologically active compounds, and the presence of a carboxylate group at the 7-position provides a versatile handle for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 3-methyl-2-nitrobenzoic acid. The key steps involve esterification, reaction with dimethylformamide dimethyl acetal (DMFDMA), and a reductive cyclization. This approach is a variation of the Batcho-Leimgruber indole synthesis.

Logical Relationship of Synthesis

G A 3-Methyl-2-nitrobenzoic Acid B Methyl 3-methyl-2-nitrobenzoate A->B MeOH, H₂SO₄ (Esterification) C β-(Dimethylamino)-α-(2-carbomethoxy-6-nitrophenyl)ethylene B->C DMFDMA (Vinylation) D Methyl Indole-7-carboxylate C->D Fe, HOAc (Reductive Cyclization)

Caption: Logical diagram illustrating the key chemical transformations in the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-methyl-2-nitrobenzoic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
3-Methyl-2-nitrobenzoic acidC₈H₇NO₄181.15
Methanol (MeOH)CH₄O32.04
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.08
Dimethylformamide (DMF)C₃H₇NO73.09
Dimethylformamide dimethyl acetal (DMFDMA)C₅H₁₃NO₂119.16
Iron powder (Fe)Fe55.85
Glacial Acetic Acid (HOAc)C₂H₄O₂60.05
TolueneC₇H₈92.14
WaterH₂O18.02
Step 1: Synthesis of Methyl 3-methyl-2-nitrobenzoate
  • To a 250 mL three-necked flask, add 80 mL of methanol, 7.2 g (40 mmol) of 3-methyl-2-nitrobenzoic acid, and 1.0 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 30 hours (monitor reaction progress by TLC).

  • After the reaction is complete, concentrate the solution to approximately 45 mL under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Collect the light yellow needle-shaped crystals by filtration to obtain Methyl 3-methyl-2-nitrobenzoate.

Expected Yield: 7.3 g (93.4%) Melting Point: 72-74 °C

Step 2: Preparation of β-(Dimethylamino)-α-(2-carbomethoxy-6-nitrophenyl)ethylene
  • In a 100 mL flask, add 15 mL of DMF, 3.6 g (30 mmol) of DMFDMA, and 3.9 g (20 mmol) of Methyl 3-methyl-2-nitrobenzoate.

  • Heat the mixture to 135-140 °C and stir for 25-28 hours (monitor reaction progress by TLC).

  • Upon completion, remove the solvent (DMF) and excess DMFDMA under reduced pressure. The resulting crude product can be used directly in the next step without further purification.

Step 3: Synthesis of Methyl Indole-7-carboxylate
  • To a 250 mL three-necked flask, add 40 mL of ethanol, 40 mL of glacial acetic acid, the crude product from Step 2 (approx. 19 mmol), and 10 g (179 mmol) of iron powder.

  • Stir the mixture at room temperature for 2 hours.

  • After the reaction, filter the mixture.

  • To the filtrate, add 150 mL of water.

  • Extract the aqueous layer twice with 45 mL of toluene each time.

  • Wash the combined toluene layers with water until neutral.

  • Partially evaporate the toluene under reduced pressure and cool the solution to induce crystallization.

  • Collect the light yellow crystals by filtration to obtain Methyl indole-7-carboxylate.[1]

Expected Yield: 2.2 g (67.5% over two steps)

Quantitative Data Summary

StepStarting MaterialReagentsReaction TimeTemperatureProductYield
13-Methyl-2-nitrobenzoic acidMeOH, H₂SO₄30 hRefluxMethyl 3-methyl-2-nitrobenzoate93.4%
2Methyl 3-methyl-2-nitrobenzoateDMF, DMFDMA25-28 h135-140 °CCrude Intermediate-
3Crude IntermediateFe, HOAc, Ethanol2 hRoom TemperatureMethyl Indole-7-carboxylate67.5%

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization A Mix 3-methyl-2-nitrobenzoic acid, MeOH, and H₂SO₄ B Reflux for 30 hours A->B C Concentrate and Cool B->C D Filter to obtain Methyl 3-methyl-2-nitrobenzoate C->D E Mix Methyl 3-methyl-2-nitrobenzoate, DMF, and DMFDMA D->E F Heat at 135-140 °C for 25-28 hours E->F G Remove solvent under reduced pressure F->G H Mix crude intermediate with EtOH, HOAc, and Fe powder G->H I Stir at room temperature for 2 hours H->I J Filter the reaction mixture I->J K Add water and extract with toluene J->K L Wash, concentrate, and crystallize K->L M Filter to obtain Methyl Indole-7-carboxylate L->M

Caption: Workflow diagram illustrating the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, a core scaffold in many pharmacologically active compounds. The primary method detailed is a highly efficient palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This approach offers high yields and regioselectivity, with options for both conventional and microwave-assisted heating.

Overview of the Synthetic Strategy

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives is achieved through a palladium-catalyzed intramolecular cyclization of the corresponding N-aryl enamine precursors. This C-H activation and C-N bond formation strategy provides a robust and versatile method for the construction of the indole nucleus. The reaction can be significantly accelerated using microwave irradiation, leading to drastically reduced reaction times and often improved yields compared to conventional heating methods.

The overall transformation is depicted in the workflow below:

G cluster_0 Step 1: N-Aryl Enamine Synthesis cluster_1 Step 2: Palladium-Catalyzed Cyclization Aniline Substituted Aniline Enamine N-Aryl Enamine Intermediate Aniline->Enamine Condensation Butanoate Methyl Acetoacetate Butanoate->Enamine Heating Heating (Conventional or Microwave) Enamine->Heating Catalyst Pd(OAc)2 (catalyst) Cu(OAc)2 (oxidant) K2CO3 (base) Catalyst->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Indole 2-Methyl-1H-indole-3-carboxylate Derivative Heating->Indole Intramolecular Oxidative Coupling

Caption: General workflow for the two-step synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives using both conventional and microwave-assisted palladium-catalyzed cyclization.

Table 1: Optimized Conditions for the Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate (20)[1][2]

EntryMethodPd(OAc)₂ (mol%)Cu(OAc)₂ (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Conventional103K₂CO₃ (3)DMF80372
2Microwave101K₂CO₃ (3)DMF600.593
3Microwave101K₂CO₃ (3)DMF600.2563
4Microwave51K₂CO₃ (3)DMF600.519

Table 2: Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylate Derivatives[1][2]

ProductSubstituentMethodSolventTemp (°C)Time (h)Yield (%)
21 6-CH₃MicrowaveDMF60392
22 6-BrMicrowaveDMF60391
23 Benzo[g]MicrowaveDMF60390
24 5-ClMicrowaveDMF60395
25 5-ClConventionalDMF801691
26 5-NO₂MicrowaveDMF60396
27 5,7-(CH₃)₂MicrowaveDMF60394
28 5-OPhMicrowaveDMF60393

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Enamine Precursors

A solution of the appropriately substituted aniline (1.0 eq.) and methyl acetoacetate (1.1 eq.) in toluene (0.5 M) is heated to reflux with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel to afford the desired N-aryl enamine.

Protocol for Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines[1][2]

Materials:

  • N-aryl enamine derivative (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

  • Add DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C for the time specified in Table 2 (typically 0.5-3 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or semi-preparative HPLC to yield the desired 2-methyl-1H-indole-3-carboxylate derivative.

Protocol for Conventional Heating Palladium-Catalyzed Cyclization of N-Aryl Enamines[1][2]

Materials:

  • N-aryl enamine derivative (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 3.0 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add DMF to the flask via syringe.

  • Heat the reaction mixture in an oil bath at 80 °C under an inert atmosphere for the time specified (typically 3-16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in step 6-9 of the microwave-assisted protocol.

Reaction Mechanism

The proposed catalytic cycle for the palladium-catalyzed intramolecular oxidative coupling is illustrated below.

G cluster_cycle Catalytic Cycle Pd_II Pd(II) Complex_A Pd(II)-Enamine Complex Pd_II->Complex_A Coordination Enamine N-Aryl Enamine Enamine->Complex_A Intermediate_B Palladacycle Intermediate (C-H Activation) Complex_A->Intermediate_B Intramolecular C-H Activation Intermediate_C Indole-Pd(II) Complex Intermediate_B->Intermediate_C Reductive Elimination Indole Indole Product Intermediate_C->Indole Pd_0 Pd(0) Intermediate_C->Pd_0 Release Pd_0->Pd_II Re-oxidation Oxidant Cu(II) -> Cu(I) Oxidant->Pd_II Oxidant->Pd_0

Caption: Proposed mechanism for the palladium-catalyzed intramolecular oxidative coupling.

The reaction is initiated by the coordination of the N-aryl enamine to the Pd(II) catalyst. This is followed by an intramolecular C-H activation step, forming a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond of the indole ring and generates a Pd(0) species. The Cu(II) oxidant then regenerates the active Pd(II) catalyst, allowing the catalytic cycle to continue.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Functionalized Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating the synthesis of functionalized indole derivatives.[1][6][7] This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, all while aligning with the principles of green chemistry.[8][9][10] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of indoles via Fischer Indolization and subsequent functionalization through Palladium-catalyzed cross-coupling reactions such as Heck and Suzuki couplings.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][7] This "dielectric heating" minimizes thermal gradients and hot spots, often resulting in cleaner reactions with fewer side products compared to conventional oil bath heating.[6][9] The primary benefits include:

  • Increased Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[6][8]

  • Higher Yields: Improved reaction control and reduced side product formation typically lead to better yields.[8][9]

  • Energy Efficiency: Shorter reaction times translate directly to lower energy consumption.[8][10]

  • Green Chemistry: MAOS often allows for the use of greener solvents or even solvent-free conditions.[9][11]

Data Presentation: Comparative Reaction Parameters

The following tables summarize quantitative data for key microwave-assisted reactions in indole synthesis, offering a comparison with conventional methods where available.

Table 1: Microwave-Assisted Fischer Indole Synthesis

EntryArylhydrazineKetone/AldehydeCatalyst/SolventMethodPower (W)TimeTemp (°C)Yield (%)Reference
1PhenylhydrazinePropiophenoneEaton's ReagentMicrowave-10 min17092[1]
2PhenylhydrazinePropiophenoneAcetic AcidConventional-8 hoursReflux75[1]
3PhenylhydrazineCyclohexanonep-TSAMicrowave6003 min-91[12]
4PhenylhydrazineCyclohexanoneZinc ChlorideMicrowave6003 min-76[12]
5Arylhydrazine HCl5-aryldihydro-3(2H)-thiophenonesEthanolMicrowave---85-98[3]
6Arylhydrazine HCl5-aryldihydro-3(2H)-thiophenonesEthanolConventional--Reflux<85[3]

Table 2: Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Indoles

EntryReaction TypeIndole SubstrateCoupling PartnerCatalyst SystemMethodTimeTemp (°C)Yield (%)Reference
1SuzukiN-protected IndoleArylboronic AcidPd(PPh₃)₄, Cs₂CO₃Microwave20 min150High[1]
2Suzuki3-BromoindazoleArylboronic AcidPd(PPh₃)₄, Cs₂CO₃Microwave-140Good-Excellent[13]
3Suzuki4-BromoanisolePhenylboronic AcidPd EnCatMicrowave10 min120>98%
4Suzuki4-BromoanisolePhenylboronic AcidPd EnCatConventional8 hours100>98%
5Heck5-Iodo-indoleAlkeneNa₂PdCl₄Microwave1 hour->99%[14]
6HeckAryl BromideAllyl Alcohol-Microwave20-30 min-42-76[15]

Experimental Protocols

The following are detailed protocols for key microwave-assisted reactions for the synthesis and functionalization of indoles.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the rapid synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Acetophenone (1.0 mmol, 120.2 mg)

  • Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H, 2 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Carefully add Eaton's Reagent (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol outlines the C2-arylation of an N-protected indole with an arylboronic acid.

Materials:

  • N-protected 2-bromoindole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dioxane/Ethanol/Water solvent mixture

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 10 mL microwave vial, combine the N-protected 2-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the dioxane/ethanol/water solvent mixture (e.g., 4:1:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with stirring.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired 2-arylindole.

Protocol 3: Microwave-Assisted Heck Coupling for Indole Functionalization

This protocol details the Heck coupling of a halo-indole with an alkene.

Materials:

  • 5-Bromoindole (1.0 mmol)

  • Alkene (e.g., butyl acrylate) (1.5 mmol)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

  • SSPhos (15 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 mmol)

  • Acetonitrile/Water (1:1, 10 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 5-bromoindole (1.0 mmol), Na₂PdCl₄ (5 mol%), SSPhos (15 mol%), and Na₂CO₃ (4.0 mmol).

  • Add the alkene (1.5 mmol) followed by the acetonitrile/water (1:1) solvent mixture.

  • Seal the vial and purge with argon.

  • Place the vial in the microwave reactor and irradiate for 1 hour.[14]

  • After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows in microwave-assisted indole synthesis.

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Select Reagents (Indole Precursor, Coupling Partner) catalyst Choose Catalyst & Base reagents->catalyst solvent Select Solvent catalyst->solvent vial Combine in Microwave Vial solvent->vial reactor Place in Microwave Reactor vial->reactor set_params Set Parameters (Temp, Time, Power) reactor->set_params irradiate Irradiate with Stirring set_params->irradiate cool Cool to Room Temp irradiate->cool quench Quench Reaction cool->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for microwave-assisted organic synthesis.

G cluster_conv Conventional Heating (Oil Bath) cluster_mw Microwave Heating conv_heat External Heat Source conv_transfer Slow, inefficient heat transfer (Conduction & Convection) conv_heat->conv_transfer conv_result Thermal Gradient (Vessel walls hotter than bulk) conv_transfer->conv_result conv_time Long Reaction Times (Hours) conv_result->conv_time mw_heat Microwave Irradiation mw_transfer Direct energy coupling with polar molecules (Dielectric Heating) mw_heat->mw_transfer mw_result Rapid, Uniform Heating (No thermal gradient) mw_transfer->mw_result mw_time Short Reaction Times (Minutes) mw_result->mw_time

Caption: Comparison of conventional vs. microwave heating mechanisms.

G receptor Tyrosine Kinase Receptor substrate Substrate Protein receptor->substrate atp ATP atp->receptor product Phosphorylated Protein substrate->product Phosphorylation downstream Downstream Signaling (Proliferation, Survival) product->downstream indole Functionalized Indole (e.g., Sunitinib Analog) indole->receptor Binds to ATP-binding site

References

Application Notes and Protocols for the Use of Methyl Indoline-7-carboxylate in the Development of Dual 5-LOX/sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory process, leading to the production of two key classes of lipid mediators: pro-inflammatory leukotrienes (LTs) and epoxyeicosatrienoic acids (EETs), which generally exhibit anti-inflammatory properties.[1][2] 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of LTs, while soluble epoxide hydrolase (sEH) is responsible for the degradation of EETs into their less active diol counterparts.[2]

The simultaneous inhibition of 5-LOX and sEH presents a promising therapeutic strategy, as it can synergistically suppress inflammation by blocking the production of pro-inflammatory LTs while concurrently increasing the levels of anti-inflammatory EETs. Indoline-based scaffolds have emerged as a promising chemotype for the development of potent dual 5-LOX/sEH inhibitors.[3] This document provides detailed application notes and protocols for the use of methyl indoline-7-carboxylate as a starting material for the synthesis and evaluation of novel dual 5-LOX/sEH inhibitors.

Data Presentation: Inhibitory Activity of Indoline-Based Compounds

A series of indoline-based compounds have been synthesized and evaluated for their inhibitory activity against both 5-LOX and sEH. The following table summarizes the in vitro inhibitory activities (IC50 values) of key compounds, demonstrating the structure-activity relationship (SAR) for this class of dual inhibitors.[4]

Compound ID5-LOX IC50 (μM)sEH IC50 (μM)
43 0.45 ± 0.11> 10
53 0.35 ± 0.081.39 ± 0.45
54 0.29 ± 0.050.98 ± 0.21
58 0.25 ± 0.040.55 ± 0.12
73 0.41 ± 0.010.43 ± 0.10
Zileuton 0.52 ± 0.09> 10
TPAU > 100.02 ± 0.003

Data presented as mean ± SEM from at least three independent experiments. Zileuton is a known 5-LOX inhibitor, and TPAU is a known sEH inhibitor, included for reference.

Experimental Protocols

Representative Synthesis of a Dual 5-LOX/sEH Inhibitor from this compound

This protocol describes a representative synthetic route for the functionalization of this compound to yield a potential dual 5-LOX/sEH inhibitor. This proposed synthesis is based on established methodologies for the modification of the indoline core.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Add the desired alkyl halide (e.g., 4-fluorobenzyl bromide, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indoline.

Step 2: Amide Coupling

  • Hydrolyze the methyl ester of the N-alkylated indoline using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to obtain the corresponding carboxylic acid.

  • To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., 4-(trifluoromethoxy)aniline, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final dual 5-LOX/sEH inhibitor.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is for a fluorometric assay to determine the inhibitory activity of compounds against human recombinant 5-LOX.[1][5][6]

Materials:

  • Human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 1 mM EDTA, 1 mM ATP)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a dihydrorhodamine derivative)

  • Test compounds and a known 5-LOX inhibitor (e.g., Zileuton)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well black microplate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.

  • Add 178 µL of 5-LOX Assay Buffer to each well.

  • Add 10 µL of the human recombinant 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Initiate the reaction by adding 10 µL of arachidonic acid substrate to each well.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission ≈ 500/536 nm) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against human recombinant sEH.[7][8][9]

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - PHOME)

  • Test compounds and a known sEH inhibitor (e.g., TPAU)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well black microplate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.

  • Add 158 µL of sEH Assay Buffer to each well.

  • Add 20 µL of the human recombinant sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of the sEH fluorescent substrate to each well.

  • Measure the fluorescence intensity (Excitation/Emission ≈ 330/465 nm) after a 30-minute incubation at 30°C.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Arachidonic_Acid_Cascade cluster_5LOX 5-LOX Pathway cluster_sEH CYP/sEH Pathway AA Arachidonic Acid LTA4 LTA4 AA->LTA4 5-LOX EETs EETs AA->EETs CYP Epoxygenase LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Pro_inflammatory Pro_inflammatory LTB4->Pro_inflammatory Pro-inflammatory Effects LTC4->Pro_inflammatory Inhibitor Dual 5-LOX/sEH Inhibitor Inhibitor->LTA4 Inhibition DHETs DHETs (Inactive) Inhibitor->DHETs Inhibition EETs->DHETs sEH Anti_inflammatory Anti_inflammatory EETs->Anti_inflammatory Anti-inflammatory Effects

Caption: Arachidonic acid cascade showing 5-LOX and sEH pathways.

Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Validation Preclinical Validation Start This compound Synthesis Chemical Synthesis & Functionalization Start->Synthesis Library Compound Library Synthesis->Library LOX_Assay 5-LOX Inhibition Assay Library->LOX_Assay sEH_Assay sEH Inhibition Assay Library->sEH_Assay SAR SAR Analysis & Optimization LOX_Assay->SAR sEH_Assay->SAR Cell_Assay Cell-based Assays SAR->Cell_Assay In_Vivo In Vivo Models of Inflammation Cell_Assay->In_Vivo Lead Lead Compound In_Vivo->Lead

Caption: Workflow for discovery of dual 5-LOX/sEH inhibitors.

References

Application Notes and Protocols for the Preparation of Indole-2-Carboxamides with Anti-Trypanosoma cruzi Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Renewed Impetus in the Search for Novel Chagas Disease Therapeutics

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, are fraught with limitations, including variable efficacy, particularly in the chronic stage of the disease, and a high incidence of adverse side effects.[1] This underscores the urgent need for novel, safer, and more effective trypanocidal agents. The intracellular amastigote, the replicative form of the parasite within the mammalian host, is the primary target for drug discovery efforts.

Recent phenotypic screening campaigns have identified the indole-2-carboxamide scaffold as a promising starting point for the development of new anti-T. cruzi agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and characterization of indole-2-carboxamides. The protocols detailed herein are designed to be robust and reproducible, providing a solid framework for the identification and optimization of lead compounds for the treatment of Chagas disease.

Chemical Synthesis of Indole-2-Carboxamides: A Guided Approach

The synthesis of a diverse library of indole-2-carboxamides is crucial for establishing a robust structure-activity relationship (SAR). The general and most straightforward approach involves the amide coupling of a substituted indole-2-carboxylic acid with a variety of amines.

Rationale for the Synthetic Strategy

The amide bond formation is a well-established and versatile reaction in medicinal chemistry. For the indole-2-carboxamide scaffold, starting from the corresponding carboxylic acid allows for the facile introduction of a wide range of substituents on the amide nitrogen. This is critical for exploring the chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of the compounds. The choice of coupling reagents is dictated by the need for high yields, minimal side reactions, and compatibility with a broad range of functional groups on both the indole core and the amine coupling partner.

Experimental Workflow for Synthesis

Synthetic Workflow cluster_0 Preparation of Indole-2-Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification and Characterization Indole Substituted Indole Carboxylic_Acid Indole-2-Carboxylic Acid Indole->Carboxylic_Acid e.g., Fischer Indole Synthesis followed by hydrolysis Coupling Amide Bond Formation Carboxylic_Acid->Coupling Amine Diverse Amines (R-NH2) Amine->Coupling Carboxamide Indole-2-Carboxamide Coupling->Carboxamide Purification Purification (e.g., Column Chromatography) Carboxamide->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization

Caption: Synthetic workflow for indole-2-carboxamides.

Protocol 1: General Procedure for the Synthesis of N-Substituted Indole-2-Carboxamides

This protocol describes a general method for the amide coupling of indole-2-carboxylic acid with a primary or secondary amine using common coupling reagents.

Materials and Reagents:

  • Substituted Indole-2-carboxylic acid

  • Appropriate amine

  • Coupling reagents:

    • Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

    • Option B: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[2]

    • Option C: Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)[3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the appropriate amine (1.1 eq).

  • Addition of Coupling Reagents:

    • For EDC/HOBt: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

    • For HATU or BOP: Add the coupling reagent (1.2 eq) and DIPEA or TEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indole-2-carboxamide.[5]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Anti-Trypanosoma cruzi Activity

The cornerstone of evaluating the potential of newly synthesized indole-2-carboxamides is a robust and reproducible in vitro assay against the intracellular amastigote stage of T. cruzi. High-content screening (HCS) using automated fluorescence microscopy is the state-of-the-art method for this purpose.[6][7]

Rationale for the High-Content Screening Approach

HCS offers several advantages over traditional methods like manual counting. It allows for the simultaneous and quantitative assessment of multiple parameters, including the number of intracellular parasites, the percentage of infected host cells, and host cell viability (cytotoxicity), all within the same experiment.[6][8] This multiparametric analysis provides a comprehensive profile of the compound's activity and selectivity. The use of fluorescently labeled parasites and host cell nuclear stains enables automated image acquisition and analysis, significantly increasing throughput and reducing operator-dependent variability.[9][10]

Experimental Workflow for In Vitro Screening

Screening_Workflow Cell_Culture Host Cell Culture (e.g., Vero cells) Infection Infection of Host Cells with Trypomastigotes Cell_Culture->Infection Parasite_Culture T. cruzi Culture (Epimastigotes to Trypomastigotes) Parasite_Culture->Infection Compound_Treatment Treatment with Indole-2-carboxamides Infection->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation Staining Fixation and Staining (e.g., DAPI for nuclei) Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image and Data Analysis (IC50, CC50, SI) Imaging->Analysis

Caption: Workflow for in vitro anti-T. cruzi screening.

Protocol 2: High-Content Screening Assay for Anti-T. cruzi Activity

This protocol details the steps for evaluating the efficacy of indole-2-carboxamides against intracellular T. cruzi amastigotes using a high-content imaging platform.

Materials and Reagents:

  • Trypanosoma cruzi strain expressing a fluorescent protein (e.g., tdTomato or GFP).[11]

  • Vero cells (or another suitable host cell line, e.g., NIH 3T3).[10][12]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (indole-2-carboxamides) dissolved in Dimethyl Sulfoxide (DMSO).

  • Benznidazole (positive control).

  • Phosphate Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • DAPI or Hoechst stain for nuclear counterstaining.

  • 96- or 384-well black, clear-bottom imaging plates.[8]

Procedure:

  • Host Cell Seeding: Seed Vero cells into a 96- or 384-well imaging plate at a density that will result in a sub-confluent monolayer at the time of infection (e.g., 4 x 10³ cells/well for a 96-well plate). Incubate for 24 hours at 37°C and 5% CO₂.

  • Parasite Infection:

    • Harvest tissue culture-derived trypomastigotes from a confluent culture of infected Vero cells.

    • Infect the Vero cell monolayer at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites:host cell).[7][8][10]

    • Incubate the infected plates for 2 hours at 37°C and 5% CO₂ to allow for parasite invasion.

    • Gently wash the wells twice with pre-warmed PBS to remove non-internalized trypomastigotes.

    • Add fresh DMEM with 2% FBS and incubate for an additional 24-48 hours to allow for the transformation of trypomastigotes into amastigotes.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and benznidazole in DMEM with 2% FBS. The final DMSO concentration should not exceed 0.5%.

    • Add the compound dilutions to the infected cells. Include vehicle control (DMSO) and positive control (benznidazole) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[13]

  • Fixation and Staining:

    • After incubation, carefully aspirate the medium and wash the wells once with PBS.

    • Fix the cells by adding 4% PFA for 20 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Stain the host and parasite nuclei by adding a solution of DAPI or Hoechst stain in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent parasite reporter and the nuclear stain.

  • Image and Data Analysis:

    • Use image analysis software to identify and count host cell nuclei and intracellular amastigotes.

    • Calculate the percentage of infected cells and the number of amastigotes per cell for each well.

    • Determine the half-maximal inhibitory concentration (IC₅₀) for the anti-amastigote activity by fitting the dose-response data to a four-parameter logistic equation.

    • Determine the half-maximal cytotoxic concentration (CC₅₀) by quantifying the reduction in host cell number.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Structure-Activity Relationship (SAR) and Data Presentation

A systematic exploration of the SAR is fundamental to optimizing the indole-2-carboxamide scaffold for improved potency, selectivity, and drug-like properties.

Compound ID R1 (Indole Substitution) R2 (Amide Substitution) IC₅₀ (µM) vs. T. cruzi CC₅₀ (µM) vs. Vero Cells Selectivity Index (SI)
Example-1 H4-Fluorobenzyl5.2>100>19.2
Example-2 5-Chloro4-Fluorobenzyl1.8>100>55.6
Example-3 5-ChloroCyclohexylmethyl8.5>100>11.8
Benznidazole N/AN/A2.5>100>40

Data presented in the table is hypothetical and for illustrative purposes only.

Advanced In Vitro and In Vivo Characterization

Promising compounds identified from the primary screen should undergo further characterization to build a comprehensive profile and justify advancement to in vivo studies.

Mechanism of Action Deconvolution

While phenotypic screening is a powerful tool for hit identification, understanding the mechanism of action is crucial for lead optimization. For indole derivatives, inhibition of the sterol 14α-demethylase (CYP51) has been a reported, though sometimes deprioritized, mechanism.[14]

Protocol 3: T. cruzi CYP51 Inhibition Assay (Fluorescence-Based)

This protocol provides a method to assess whether a compound inhibits the T. cruzi CYP51 enzyme.[15]

Materials and Reagents:

  • Recombinant T. cruzi CYP51

  • Fluorescent CYP51 substrate (e.g., BOMCC)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and a known CYP51 inhibitor (e.g., posaconazole) as a positive control.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant T. cruzi CYP51, the fluorescent substrate, and the test compound at various concentrations in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.

  • Fluorescence Measurement: Measure the fluorescence over time using a plate reader. The inhibition of CYP51 will result in a decreased rate of the fluorescent product formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Efficacy in a Murine Model of Chagas Disease

The ultimate test for a potential anti-Chagas disease drug candidate is its efficacy in a relevant animal model. Murine models of both acute and chronic Chagas disease are well-established.[16][17][18][19]

Protocol 4: Murine Model of Acute Chagas Disease

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials and Reagents:

  • BALB/c or C57BL/6 mice.

  • Infective trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen strain).

  • Test compound formulated in a suitable vehicle.

  • Benznidazole as a positive control.

Procedure:

  • Infection: Infect mice intraperitoneally with a defined number of trypomastigotes (e.g., 10⁴).

  • Parasitemia Monitoring: Monitor the course of infection by determining the number of parasites in the blood at regular intervals using a Neubauer chamber.

  • Treatment: Initiate treatment with the test compound and benznidazole at the peak of parasitemia. Administer the compounds orally or via another appropriate route for a defined period (e.g., 10-20 days).

  • Efficacy Assessment:

    • Continue to monitor parasitemia during and after treatment.

    • At the end of the experiment, assess the parasite load in tissues (e.g., heart, skeletal muscle) by quantitative PCR (qPCR) or immunohistochemistry.

    • Monitor survival rates.

Conclusion and Future Perspectives

The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of indole-2-carboxamides as potential anti-Trypanosoma cruzi agents. A systematic and rigorous approach, from chemical synthesis to in vivo efficacy studies, is essential for the successful development of new drugs for Chagas disease. The integration of high-content screening and detailed mechanistic studies will undoubtedly accelerate the discovery of novel, safe, and effective treatments for this neglected tropical disease.

References

Application of Indoline Derivatives in High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indoline scaffold, a heterocyclic amine consisting of a fused benzene and pyrrolidine ring, has emerged as a promising building block for novel organic semiconducting materials. While the user's query specified Methyl indoline-7-carboxylate, the broader indoline and indole chemical classes have seen significant exploration in organic electronics. These structures offer a versatile platform for creating materials with tailored electronic properties suitable for a range of applications. Their electron-rich nature and rigid structure make them ideal candidates for constructing efficient hole-transporting materials (HTMs) and non-fullerene acceptors (NFAs). This application note focuses on the use of an indoline-based derivative as a dopant-free hole-transporting material in high-performance perovskite solar cells (PSCs), highlighting its synthesis, device fabrication, and performance characteristics.

A notable example of a high-performance material leveraging the indoline structure is BDT-p-IDN , a small molecule HTM that has demonstrated exceptional efficiency in perovskite solar cells without the need for chemical dopants. Dopant-free HTMs are highly sought after as they can significantly improve the long-term stability and reduce the fabrication costs of solar cells.

Application in Perovskite Solar Cells: The Case of BDT-p-IDN

BDT-p-IDN is a small molecule hole-transporting material designed with an indoline terminal group. This design choice has been shown to promote an "edge-on" molecular orientation, which facilitates efficient hole transport. In a recent study, perovskite solar cells utilizing a dopant-free BDT-p-IDN layer achieved a remarkable power conversion efficiency (PCE) of 23.28%[1]. This performance is comparable to, and in some cases surpasses, devices fabricated with the commonly used doped spiro-OMeTAD.

The success of BDT-p-IDN is attributed to its strong interaction with the perovskite film, which enhances hole extraction and passivates defects at the interface, leading to a higher short-circuit current density (Jsc)[1].

Quantitative Data Presentation

The performance of perovskite solar cells is evaluated based on several key metrics. The table below summarizes the photovoltaic performance of a champion device using the dopant-free indoline-based HTM, BDT-p-IDN, and compares it to a control device using the standard doped spiro-OMeTAD.

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
BDT-p-IDN (dopant-free) 23.28 1.15 25.21 80.3
spiro-OMeTAD (doped)23.511.1625.1580.8

Data sourced from a 2024 study on indoline-based dopant-free HTMs.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the indoline-based HTM, BDT-p-IDN, and the fabrication of high-performance perovskite solar cells.

Synthesis of BDT-p-IDN

The synthesis of BDT-p-IDN is a multi-step process involving Buchwald-Hartwig and Stille coupling reactions. The general workflow is outlined below. The indoline moiety serves as a key terminal group attached to a larger conjugated core.

Protocol 1: Synthesis of BDT-p-IDN

Materials:

  • Precursor molecules (specific benzo[1,2-b:4,5-b']dithiophene (BDT) core and indoline terminal groups)

  • Palladium catalysts (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, Na₂CO₃)

  • Solvents (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of the Core Structure: The synthesis begins with the preparation of a dibrominated or ditin-activated benzo[1,2-b:4,5-b']dithiophene (BDT) core. This is typically achieved through standard bromination or lithiation followed by stannylation reactions on the BDT molecule.

  • Synthesis of the Indoline Arm: An N-alkylated indoline is functionalized with a boronic acid or stannyl group to prepare it for the subsequent coupling reaction.

  • Stille or Suzuki Coupling Reaction: The functionalized BDT core and the indoline arms are reacted together in the presence of a palladium catalyst.

    • In a typical Stille coupling, a distannylated BDT core is reacted with a brominated indoline derivative.

    • In a typical Suzuki coupling, a dibrominated BDT core is reacted with an indoline derivative functionalized with a boronic ester.

  • Reaction Conditions: The coupling reaction is typically carried out in an inert atmosphere (e.g., under Argon or Nitrogen) at elevated temperatures (e.g., 80-120 °C) in a suitable solvent like toluene or DMF with a base.

  • Purification: After the reaction is complete, the crude product is purified using techniques such as column chromatography on silica gel to yield the final BDT-p-IDN product.

Perovskite Solar Cell Fabrication

The following protocol describes the fabrication of an n-i-p planar perovskite solar cell using BDT-p-IDN as the hole-transporting layer.

Protocol 2: Fabrication of n-i-p Perovskite Solar Cells

Materials:

  • FTO-coated glass substrates

  • SnO₂ colloid precursor (e.g., from Alfa Aesar)

  • Perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in DMF/DMSO)

  • BDT-p-IDN HTM solution (e.g., 8 mg/mL in chlorobenzene)

  • Gold (Au) for the back electrode

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Step-by-Step Procedure:

  • Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A layer of SnO₂ is deposited onto the FTO substrate by spin-coating the SnO₂ colloid precursor at 4000 rpm for 30 seconds. The film is then annealed at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition:

    • The device fabrication is moved into a nitrogen-filled glovebox.

    • The perovskite precursor solution is spin-coated onto the SnO₂ layer in a two-step process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, an anti-solvent (e.g., ethyl acetate) is dripped onto the spinning substrate to induce crystallization.

    • The film is then annealed at 150 °C for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • The BDT-p-IDN solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds. No dopants are added to this solution.

  • Electrode Deposition: A gold (Au) back electrode (approximately 80-100 nm thick) is deposited on top of the HTL via thermal evaporation under high vacuum. The active area of the device is defined by a shadow mask during this step.

Visualizations

Logical Relationship of Indoline in Organic Electronics

cluster_precursor Core Building Block cluster_materials Functional Materials cluster_devices Organic Electronic Devices Indoline_Derivative Indoline Derivative (e.g., this compound) HTM Hole-Transporting Materials (HTMs) Indoline_Derivative->HTM Synthesis NFA Non-Fullerene Acceptors (NFAs) Indoline_Derivative->NFA Synthesis Dyes Sensitizing Dyes Indoline_Derivative->Dyes Synthesis PSC Perovskite Solar Cells (PSCs) HTM->PSC Application OSC Organic Solar Cells (OSCs) NFA->OSC Application DSSC Dye-Sensitized Solar Cells (DSSCs) Dyes->DSSC Application

Caption: Role of Indoline as a precursor for various functional materials.

Synthesis Workflow for BDT-p-IDN HTM

G start Start Materials (Indoline & BDT Core) step1 Functionalization of Indoline & BDT Core start->step1 step2 Palladium-Catalyzed Coupling Reaction (Stille or Suzuki) step1->step2 step3 Work-up & Crude Product Isolation step2->step3 step4 Purification (Column Chromatography) step3->step4 end Final Product (BDT-p-IDN) step4->end

Caption: Simplified synthesis workflow for the indoline-based HTM BDT-p-IDN.

Perovskite Solar Cell Fabrication Workflow

cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) Clean_FTO 1. FTO Substrate Cleaning & UV-Ozone ETL 2. SnO2 ETL (Spin-coat & Anneal) Clean_FTO->ETL Perovskite 3. Perovskite Layer (Spin-coat & Anneal) ETL->Perovskite HTL 4. BDT-p-IDN HTL (Spin-coat) Perovskite->HTL Electrode 5. Gold Electrode (Thermal Evaporation) HTL->Electrode

Caption: Step-by-step workflow for the fabrication of a perovskite solar cell.

References

One-Pot Multicatalytic Synthesis of Chiral Indole Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot multicatalytic synthesis of chiral indole alkaloids. The methodologies outlined herein offer efficient and stereocontrolled access to complex molecular architectures relevant to pharmaceutical research and drug development.

Introduction

Indole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex frameworks, often containing multiple stereocenters, present considerable challenges to synthetic chemists. Traditional multi-step synthetic approaches are often plagued by low overall yields, laborious purification procedures, and the need for stoichiometric amounts of chiral reagents. One-pot multicatalytic cascade reactions have emerged as a powerful strategy to overcome these limitations by combining multiple transformations in a single reaction vessel. This approach minimizes waste, reduces operational complexity, and allows for the rapid construction of molecular complexity from simple starting materials. This document details protocols for two prominent one-pot multicatalytic strategies for the synthesis of chiral indole alkaloids: the organocascade synthesis of (+)-aspidospermidine and the multicomponent synthesis of tetrahydro-β-carbolines.

I. Organocascade Synthesis of (+)-Aspidospermidine

The synthesis of (+)-aspidospermidine, a pentacyclic indole alkaloid, showcases the elegance of an organocascade strategy. This one-pot sequence involves a series of transformations including a Michael addition and a Pictet-Spengler reaction, catalyzed by a chiral secondary amine.[1][2][3][4]

Reaction Pathway

organocascade_aspidospermidine cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product A Tryptamine Derivative P1 Enamine Intermediate A->P1 Iminium Ion Formation B α,β-Unsaturated Aldehyde B->P1 C Chiral Secondary Amine (e.g., MacMillan Catalyst) C->P1 D (+)-Aspidospermidine Precursor P2 Chiral Intermediate P1->P2 Asymmetric Michael Addition P2->D Pictet-Spengler Reaction

Organocascade pathway for (+)-Aspidospermidine precursor synthesis.
Quantitative Data

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
120Toluene-20487591[3]
210CH2Cl2-10726888[1]
Experimental Protocol

Materials:

  • Tryptamine derivative (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Chiral secondary amine catalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine) (20 mol%)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the tryptamine derivative (1.0 equiv) and the chiral secondary amine catalyst (20 mol%) in anhydrous toluene.

  • Cool the mixture to -20 °C.

  • Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise over 10 minutes.

  • Add trifluoroacetic acid (1.0 equiv) and stir the reaction mixture at -20 °C for 48 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the (+)-aspidospermidine precursor.

II. Multicomponent Synthesis of Tetrahydro-β-carbolines

Tetrahydro-β-carbolines are prevalent structural motifs in a vast number of indole alkaloids and pharmaceutically active compounds. Their synthesis can be efficiently achieved through a one-pot multicomponent reaction involving an indole, an aldehyde (or its precursor), and an amine.[5][6][7]

Reaction Pathway

multicomponent_thbc cluster_reactants Reactants cluster_catalyst Catalyst/Additive cluster_product Product Indole Indole Intermediate1 Gramine-type Intermediate Indole->Intermediate1 Aldehyde Formaldehyde Aldehyde->Intermediate1 Amine Primary Amine Hydrochloride Intermediate2 Iminium Ion Intermediate Amine->Intermediate2 Catalyst TsOH (optional) Catalyst->Intermediate2 THBC Tetrahydro-β-carboline Intermediate1->Intermediate2 Intermediate2->THBC Pictet-Spengler Reaction

Multicomponent reaction for Tetrahydro-β-carboline synthesis.
Quantitative Data for Synthesis of β-Tetrahydrocarbolines[8]

EntryIndole Substrate (1.0 equiv)Amine Hydrochloride (2.0 equiv)SolventTemperature (°C)Time (h)Additive (0.5 equiv)Yield (%)
13-MethylindoleGlycine methyl ester HClMeCN808None85
23-Methylindoleβ-Alanine ethyl ester HClMeCN808None78
35-Methoxy-3-methylindoleGlycine methyl ester HClMeCN608TsOH92
45-Bromo-3-methylindolePhenylalanine methyl ester HClMeCN608TsOH88
Experimental Protocol for the Synthesis of β-Tetrahydrocarbolines[8]

Materials:

  • 3-Substituted indole (0.2 mmol, 1.0 equiv)

  • Formaldehyde (37% in water, 0.08 mL, 5.0 equiv)

  • Primary amine hydrochloride (0.4 mmol, 2.0 equiv)

  • p-Toluenesulfonic acid (TsOH) (0.1 mmol, 0.5 equiv, if required)

  • Acetonitrile (MeCN) (1.5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed vial, add the 3-substituted indole (0.2 mmol), primary amine hydrochloride (0.4 mmol), and formaldehyde (0.08 mL).

  • Add acetonitrile (1.5 mL) and p-toluenesulfonic acid (if required).

  • Seal the vial and stir the mixture at the specified temperature (60-80 °C) for 8 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding β-tetrahydrocarboline.

Conclusion

The one-pot multicatalytic strategies presented herein provide efficient and stereoselective routes to valuable chiral indole alkaloids. The organocascade synthesis of the (+)-aspidospermidine precursor demonstrates the power of asymmetric organocatalysis in constructing complex polycyclic systems. The multicomponent synthesis of tetrahydro-β-carbolines offers a modular and atom-economical approach to a core structural motif found in numerous natural products and pharmaceuticals. These detailed protocols and accompanying data serve as a practical guide for researchers in academia and industry to facilitate the synthesis of diverse and complex chiral indole alkaloids for further investigation and development.

References

Application Notes and Protocols: Synthesis of Indoline-7-Carboxylic Acid from 7-Cyanoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of indoline-7-carboxylic acid from 7-cyanoindoline. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into purification and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Indoline-7-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis from 7-cyanoindoline via hydrolysis is a common and effective transformation. This application note details a robust protocol for this conversion, focusing on the acidic hydrolysis of the nitrile group. The procedure has been optimized for high yield and purity, and this document provides the necessary information for its successful implementation in a laboratory setting.

Reaction Scheme

The overall transformation involves the hydrolysis of the nitrile functional group of 7-cyanoindoline to a carboxylic acid in the presence of a strong acid catalyst and heat.

Reaction of 7-cyanoindoline to indoline-7-carboxylic acid

Mechanistic Insights: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid under acidic conditions is a two-stage process.[1] Initially, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid.[2][3]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon.[2][4]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile.[4]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a protonated amide intermediate.[4]

  • Hydrolysis of the Amide: The amide intermediate is then protonated on the carbonyl oxygen, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfers and elimination of ammonia (which is protonated to ammonium under the acidic conditions), yields the carboxylic acid.[2]

Acid-Catalyzed Nitrile Hydrolysis Start 7-Cyanoindoline ProtonatedNitrile Protonated Nitrile Start->ProtonatedNitrile + H+ Intermediate1 Intermediate after H2O attack ProtonatedNitrile->Intermediate1 + H2O ProtonatedAmide Protonated Amide Intermediate1->ProtonatedAmide Proton Transfer Amide Amide Intermediate ProtonatedAmide->Amide - H+ ProtonatedCarbonyl Protonated Amide Carbonyl Amide->ProtonatedCarbonyl + H+ Intermediate2 Tetrahedral Intermediate ProtonatedCarbonyl->Intermediate2 + H2O Product Indoline-7-carboxylic Acid + NH4+ Intermediate2->Product - NH4+, - H+ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Combine 7-cyanoindoline and 50% H2SO4 B Heat at 110-120 °C for 5.5 hours A->B C Cool to 5 °C B->C D Adjust pH to 7-8 with 24% NaOH C->D E Wash with Ethyl Acetate D->E F Adjust pH to 2.5-3.0 with 6N HCl E->F G Precipitate product F->G H Collect solid by filtration G->H I Wash with cold water H->I J Dry under vacuum I->J

References

Application Notes and Protocols for the Synthesis of Novel Anti-Tubercular Agents Utilizing a 7-Substituted Indolizine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel anti-tubercular agents with new mechanisms of action. The indolizine scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. Specifically, substitutions at the 7th position of the indolizine nucleus have been shown to be crucial for potent anti-mycobacterial activity. This document provides detailed protocols and data related to the synthesis and evaluation of 7-substituted indolizine derivatives as potential anti-tubercular agents. While direct synthesis from Methyl indoline-7-carboxylate is not explicitly detailed in the reviewed literature, the methodologies presented for creating 7-substituted indolizines are highly relevant for researchers interested in exploring the therapeutic potential of this class of compounds.

Key Findings

Several studies have demonstrated that functionalization at the 7th position of the indolizine ring, often in combination with other substitutions, is essential for significant activity against both drug-sensitive (H37Rv) and MDR strains of M. tuberculosis. For instance, compounds bearing a 7-methyl or 7-formyl group have shown promising anti-tubercular properties.

Data Presentation: Anti-Tubercular Activity of 7-Substituted Indolizine Derivatives

The following table summarizes the in vitro anti-tubercular activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized indolizine derivatives against the H37Rv and MDR strains of Mycobacterium tuberculosis.

Compound IDSubstitution at Position 7Other Key SubstitutionsMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. MDR-MTB
2c -CH₃2-CH₃, 3-CO-Ph>128>128
2d -CH₃2-CH₃, 3-CO-Ph-4-Br6464
2e -CH₃2-CH₃, 3-CO-Ph-4-Cl6464
3a -CH₃2-H, 3-CO-Ph>128>128
4 -CHO3-CO-Ph-4-Br4[1][2]32[1][2]
5g -N(CH₂CH₂)₂O1-COOEt, 3-CO-Ph-4-Cl2.55Not Reported

Data sourced from multiple studies for illustrative purposes.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Benzoyl-7-morpholinoindolizine-1-carboxylate Analogues

This protocol describes the synthesis of a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, which have demonstrated potent anti-tubercular activity.[3]

Materials:

  • 4-Morpholino pyridinium salts

  • Electron-deficient acetylenes (e.g., ethyl propiolate)

  • Appropriate benzoylating agent

  • Solvents (e.g., DMF)

  • Catalyst (e.g., triethylamine)

Procedure:

  • Preparation of 4-Morpholino Pyridinium Salts: Synthesize the pyridinium salts by reacting 4-chloropyridine with morpholine.

  • One-Pot Reaction: To a solution of the appropriate 4-morpholino pyridinium salt in DMF, add triethylamine.

  • Addition of Acetylene: Slowly add the electron-deficient acetylene (e.g., ethyl propiolate) to the reaction mixture.

  • Benzoylation: Introduce the desired benzoyl chloride to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[3]

Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Synthesized compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using the supplemented Middlebrook 7H9 broth. The final concentration of DMSO should be kept below 1%.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_reaction One-Pot Synthesis Start Start Final_Product 7-Morpholinoindolizine Derivative Pyridinium_Salt 4-Morpholino Pyridinium Salt Reaction Reaction in DMF with Triethylamine Pyridinium_Salt->Reaction Electron_Deficient_Acetylene Electron-Deficient Acetylene Electron_Deficient_Acetylene->Reaction Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Reaction Crude_Product Crude_Product Reaction->Crude_Product Work-up Purification Purification Crude_Product->Purification Column Chromatography Purification->Final_Product Characterization (NMR, HRMS)

Caption: Synthetic workflow for 7-morpholinoindolizine derivatives.

MABA_Workflow Start Start Result Read MIC values (Blue = Inhibition, Pink = Growth) Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Compound_Dilution Serially Dilute Test Compounds Prepare_Inoculum->Compound_Dilution Step 2 Inoculation Inoculate Plates Compound_Dilution->Inoculation Step 3 Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Step 4 Add_Alamar_Blue Add Alamar Blue Reagent Incubation1->Add_Alamar_Blue Step 5 Incubation2 Incubate for 24 hours Add_Alamar_Blue->Incubation2 Step 6 Incubation2->Result Step 7

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Proposed_Mechanism Inhibitor 7-Substituted Indolizine Pathway Essential Metabolic Pathway Inhibitor->Pathway Inhibits Target Potential Target (e.g., Malate Synthase) Target->Pathway is part of Outcome Inhibition of Bacterial Growth Pathway->Outcome

Caption: Proposed mechanism of action for indolizine anti-tubercular agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hemetsberger–Knittel Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hemetsberger–Knittel indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct indole scaffolds. Here, we will move beyond simple protocols and delve into the causality behind experimental choices, offering troubleshooting guidance and frequently asked questions to navigate the nuances of this synthesis. Our goal is to empower you with the expertise to not only execute this reaction but to optimize it for your specific substrates and research objectives.

Understanding the Hemetsberger–Knittel Synthesis: A Three-Act Play

The Hemetsberger–Knittel synthesis is a valuable tool for the preparation of indole-2-carboxylic esters.[1][2][3] The overall transformation is a thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1][2][3] For successful optimization and troubleshooting, it's crucial to view the synthesis as a sequence of three distinct stages, each with its own set of challenges and optimization parameters.[4]

  • Act I: Synthesis of Alkyl Azidoacetate. This initial step involves the nucleophilic substitution of an alkyl haloacetate with sodium azide. While generally high-yielding, proper safety precautions are paramount due to the use of sodium azide.[4]

  • Act II: The Knoevenagel Condensation. This base-promoted condensation of an aromatic aldehyde with the alkyl azidoacetate forms the key intermediate, a 2-azido-3-arylacrylate. This step is often the most challenging, with yields susceptible to reaction conditions and substrate electronics.[4]

  • Act III: The Thermolytic Cyclization. The final step is the thermal decomposition of the 2-azido-3-arylacrylate to afford the desired indole-2-carboxylic ester, proceeding through a proposed nitrene intermediate.[2][3][4]

Below is a workflow diagram illustrating these three critical stages.

Hemetsberger_Knittel_Workflow cluster_0 Act I: Azidoacetate Formation cluster_1 Act II: Knoevenagel Condensation cluster_2 Act III: Thermolytic Cyclization A Alkyl Haloacetate + Sodium Azide B Alkyl Azidoacetate A->B Nucleophilic Substitution C Aromatic Aldehyde + Alkyl Azidoacetate B->C D 2-Azido-3-arylacrylate C->D Base-catalyzed Condensation E 2-Azido-3-arylacrylate D->E F Indole-2-carboxylic Ester E->F Thermolysis (Heat or Microwave)

Caption: The three stages of the Hemetsberger–Knittel indole synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the Hemetsberger–Knittel synthesis.

Q1: My Knoevenagel condensation (Act II) is giving very low yields. What are the likely causes?

A: Low yields in the Knoevenagel condensation are a frequent challenge. The primary culprit is the instability of the alkyl azidoacetate in the presence of a base, which can lead to decomposition that competes with the desired condensation.[5] Here are some factors to consider and troubleshoot:

  • Base Strength: A base that is too strong can accelerate the decomposition of the alkyl azidoacetate. Sodium ethoxide is commonly used, but for sensitive substrates, a weaker base might be beneficial.

  • Temperature Control: This is a critical parameter. Running the reaction at lower temperatures can suppress the decomposition pathway. Some protocols recommend starting at -20°C and slowly warming to 0°C or slightly above.[5]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to significant decomposition of the starting material. Monitor the reaction closely by TLC.

  • Substrate Reactivity: Aldehydes with electron-withdrawing groups are generally more reactive in the Knoevenagel condensation. Less reactive aldehydes, such as those with electron-donating groups, may require more forcing conditions, which can also promote decomposition of the azidoacetate. For these "poor aldehydes," using a bulkier ester on the azidoacetate, like tert-butyl azidoacetate, has been shown to improve yields in the aldol-type reaction.[6]

Q2: I'm observing a significant amount of a polar, acidic byproduct in my Knoevenagel condensation. What is it and how can I avoid it?

A: This is likely the corresponding 2-azido-3-hydroxy-3-aryl-propionic acid ester, the aldol addition product that has not undergone dehydration to the desired acrylate. In some cases, this intermediate can be the main product, especially at lower temperatures.[7]

  • Formation: This intermediate is formed in the initial stages of the condensation.

  • Avoidance and Solution: While its formation can be favored at lower temperatures, it can be converted to the desired 2-azido-3-arylacrylate in a subsequent step by treatment with a dehydrating agent like thionyl chloride in the presence of a base such as pyridine or triethylamine.[7] Alternatively, ensuring the reaction temperature is sufficient for dehydration to occur in situ can minimize its accumulation.

Q3: Are the organic azide intermediates dangerous to handle? What are the essential safety precautions?

A: Yes, organic azides are energetic compounds and can be explosive.[8][9] They are sensitive to heat, shock, and friction. Safe handling is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9] Work in a fume hood with a blast shield.[9]

  • Scale: Whenever possible, work with small quantities, especially when developing a new procedure.

  • Temperature: Avoid excessive heating of the azide intermediates. Store them at low temperatures (e.g., in a refrigerator) and away from light.[8]

  • Incompatible Materials: Do not use metal spatulas to handle organic azides, as this can lead to the formation of highly sensitive heavy metal azides.[8][9] Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[8][9] Halogenated solvents like dichloromethane should also be avoided as they can form explosive di- and tri-azidomethane.[8]

  • Waste Disposal: Quench any residual azide before disposal. A common method is reduction to the corresponding amine. All azide-containing waste must be disposed of as hazardous waste and should not be mixed with acidic waste streams.

Q4: My thermolytic cyclization (Act III) is not working well, and I'm getting a complex mixture of products. What can I do?

A: A messy thermolysis can be due to several factors:

  • Purity of the Starting Material: The 2-azido-3-arylacrylate must be pure. Impurities from the Knoevenagel condensation can lead to side reactions at high temperatures. It is sometimes possible to proceed without purification of the acrylate, but this should be evaluated on a case-by-case basis.[10]

  • Temperature and Reaction Time: The optimal temperature and time for the cyclization depend on the substrate. Overheating or prolonged reaction times can lead to decomposition. High-boiling solvents like xylene or toluene are typically used for conventional heating.[11]

  • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating for the cyclization step. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[5][11][12] A typical condition could be 10-15 minutes of irradiation at 200°C in a solvent like toluene.[11]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter.

Issue 1: Knoevenagel Condensation (Act II) Fails to Initiate or Stalls
Symptom Potential Cause Suggested Solution
No product formation observed by TLC after several hours.Inactive reagents: The base may have degraded, or the aldehyde could be of poor quality.Ensure the base (e.g., sodium ethoxide) is freshly prepared or properly stored. Verify the purity of the aldehyde.
Insufficiently activated methylene: The alkyl azidoacetate is not acidic enough for deprotonation by the chosen base.While less common for standard azidoacetates, ensure you are using an appropriate base (e.g., sodium ethoxide).
Low temperature: The reaction may be too cold to proceed at a reasonable rate.Slowly and carefully warm the reaction mixture, monitoring by TLC. A common protocol starts at a low temperature and allows the reaction to warm to 0°C or room temperature.[5]
Reaction starts but stalls with significant starting material remaining.Decomposition of the base: The base may be consumed by side reactions over time.Add an additional portion of the base to the reaction mixture.
Equilibrium: The reaction may have reached equilibrium.If water is a byproduct of the condensation, its removal can drive the reaction to completion. This is less common in this specific type of Knoevenagel reaction but can be a factor in related condensations.
Issue 2: Thermolytic Cyclization (Act III) Results in Low Yield or Byproducts
Symptom Potential Cause Suggested Solution
Low yield of the desired indole with a significant amount of baseline material on TLC.Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to decomposition of the starting material or product.Optimize the reaction temperature and time. Consider using a slightly lower boiling solvent or reducing the reflux time. Microwave synthesis is an excellent alternative to achieve rapid heating and shorter reaction times, often leading to cleaner reactions.[5][11]
Impure starting material: Impurities from the Knoevenagel condensation are carried over and decompose under thermal conditions.Purify the 2-azido-3-arylacrylate by recrystallization or column chromatography before the thermolysis step.
Formation of regioisomers with meta-substituted aryl rings.Lack of regioselectivity: The cyclization can occur at either of the two ortho positions to the substituent on a meta-substituted aromatic ring.This is an inherent challenge with meta-substituted substrates. The 5-substituted indole is often slightly favored over the 7-substituted isomer.[10] Careful purification by chromatography is usually required to separate the isomers.
The final product is difficult to purify from dark, tarry byproducts.Polymerization/decomposition: High temperatures can lead to the formation of polymeric or tarry materials.Lower the reaction temperature and/or shorten the reaction time. Microwave synthesis can be particularly effective at minimizing the formation of these byproducts.[11] Purification of the crude product can be achieved by column chromatography on silica gel, followed by recrystallization.[13]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate (A Representative Knoevenagel Condensation)

This protocol is adapted from literature procedures and should be performed with strict adherence to all safety precautions for handling azides.

  • To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in dry ethanol, a mixture of 4-methoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) is added dropwise at -10 to -5 °C.

  • The reaction mixture is stirred at this temperature for 2-4 hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 5-methoxyindole-2-carboxylate (A Representative Thermolytic Cyclization)

Method A: Conventional Heating

  • The purified ethyl 2-azido-3-(4-methoxyphenyl)acrylate from Protocol 1 is dissolved in a high-boiling solvent such as xylene or toluene.

  • The solution is heated to reflux (typically 110-140°C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the formation of the indole product.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure indole-2-carboxylic ester.

Method B: Microwave-Assisted Synthesis

  • A solution of the purified ethyl 2-azido-3-(4-methoxyphenyl)acrylate in a suitable solvent (e.g., toluene) is placed in a microwave reaction vessel.

  • The mixture is irradiated in a microwave synthesizer at a set temperature (e.g., 200°C) for a short period (e.g., 10-15 minutes).[11]

  • After cooling, the solvent is removed, and the product is purified as described in Method A.

Data Presentation: Reaction Parameters

Step Parameter Conventional Method Microwave Method Key Considerations
Knoevenagel Condensation Temperature-20°C to room temperatureNot typically usedLower temperatures can minimize decomposition of the azidoacetate.[5]
Reaction Time2 - 19 hours[5]N/AMonitor by TLC to determine the optimal time.
BaseSodium ethoxideN/ABase strength can impact yield.
Thermolytic Cyclization Temperature110 - 140°C (reflux)180 - 200°CSubstrate dependent.
Reaction Time2 - 4 hours10 - 20 minutes[11]Microwave offers significant time savings and often cleaner reactions.
SolventsXylene, Toluene, Mesitylene[11]Toluene, DioxaneSolvent choice depends on the required temperature.

Mechanistic Insight and Troubleshooting Logic

Understanding the proposed mechanism of the Hemetsberger–Knittel cyclization is key to rational troubleshooting. The thermolysis of the 2-azido-3-arylacrylate is believed to proceed through the formation of a highly reactive nitrene intermediate, which is in equilibrium with an azirine.[4] This intermediate then undergoes an intramolecular C-H insertion into the aromatic ring, followed by a[11]-hydride shift to rearomatize and form the final indole product.[4]

Hemetsberger_Mechanism A 2-Azido-3-arylacrylate B Nitrene Intermediate A->B - N₂ C Azirine Intermediate B->C Equilibrium C->B D Cyclized Intermediate C->D C-H Insertion E Indole-2-carboxylic Ester D->E [1,5]-H Shift (Rearomatization)

Caption: Proposed mechanism of the Hemetsberger–Knittel cyclization.

This mechanistic understanding informs our troubleshooting. For example, if the cyclization is failing, it could be due to the nitrene intermediate reacting in an intermolecular fashion or decomposing before it can undergo the desired intramolecular C-H insertion. This is more likely to happen at excessively high temperatures or if the starting material is impure. By using controlled heating methods like microwave synthesis, we can provide a rapid burst of energy to promote the desired intramolecular pathway while minimizing the time for competing decomposition reactions to occur.

References

Technical Support Center: Purification of Crude Methyl Indoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Methyl indoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. Two primary routes for synthesizing this compound are:

  • Reduction of Methyl indole-7-carboxylate: This is a frequently employed method.

  • Esterification of Indoline-7-carboxylic acid: This is another common synthetic pathway.

Based on these synthetic routes, potential impurities may include:

  • Unreacted Starting Materials:

    • Methyl indole-7-carboxylate (if the reduction is incomplete).

    • Indoline-7-carboxylic acid (if esterification is incomplete).

  • Reagents and Byproducts:

    • Reducing agents or their byproducts.

    • Acid or coupling agents from the esterification process.

    • Solvents used in the reaction and work-up.

  • Side-Reaction Products:

    • Oxidized species: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized byproducts. This can sometimes be observed as a pinkish or brownish hue in the crude material.[1]

    • Hydrolyzed product: The methyl ester can be hydrolyzed back to the carboxylic acid during aqueous work-up or if exposed to moisture for prolonged periods.

    • Over-reduction products: In some cases, the ester group might be partially or fully reduced.

Q2: What are the recommended purification techniques for crude this compound?

A2: The two most effective and commonly used purification techniques are:

  • Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities and can yield a highly pure crystalline product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Column Chromatography Troubleshooting

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The eluent system is not polar enough.

  • Solution:

    • Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • Consider adding a small amount of a more polar solvent like methanol to your eluent system.

    • For acidic impurities that may be streaking or sticking to the silica gel, adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can improve separation.

Issue 2: The spots on the TLC plate are streaking.

  • Possible Cause:

    • The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel.

    • The presence of acidic or basic impurities.

    • The sample is overloaded on the TLC plate.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine is often used.

    • Ensure the sample is sufficiently diluted before spotting on the TLC plate.

    • Experiment with different solvent systems. A mobile phase containing dichloromethane might be a good alternative.[2]

Issue 3: Poor separation of the product from an impurity on the column.

  • Possible Cause: The polarity of the eluent is too high, causing all compounds to elute too quickly. The chosen solvent system has poor selectivity for the compounds.

  • Solution:

    • Decrease the polarity of the eluent to allow for better separation.

    • Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol or toluene/ethyl acetate.

    • Use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.

Issue 4: The product is colorless, making it difficult to track during column chromatography.

  • Possible Cause: The compound does not absorb visible light.

  • Solution:

    • UV-Vis Spectroscopy: Monitor the fractions using a UV-Vis spectrophotometer. Indoline derivatives typically show UV absorbance.

    • Thin-Layer Chromatography (TLC): Collect fractions and spot them on a TLC plate. Visualize the spots under a UV lamp (254 nm).[2]

    • Staining: Use a staining agent to visualize the spots on the TLC plate. Common stains for indole derivatives include:

      • Potassium permanganate (KMnO₄): A general stain for organic compounds.

      • p-Anisaldehyde: A versatile stain.

      • Ehrlich's reagent: Specific for indoles and related compounds, often producing a colored spot.[2]

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause:

    • The solution is supersaturated, and the compound is precipitating as a liquid.

    • The cooling process is too rapid.

    • The presence of impurities that inhibit crystal formation.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

    • Try a different solvent or a solvent mixture.

    • "Scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue 2: No crystals form upon cooling.

  • Possible Cause:

    • The solution is not saturated enough.

    • The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • Solution:

    • Evaporate some of the solvent to increase the concentration and then try cooling again.

    • Add a co-solvent (an "anti-solvent") in which the compound is less soluble, dropwise, until the solution becomes slightly turbid, then heat until clear and cool slowly. Common co-solvent pairs include ethyl acetate/hexane and methanol/water.[3]

    • Store the solution in a refrigerator or freezer to promote crystallization.

Issue 3: The recrystallized product is still impure.

  • Possible Cause:

    • The impurities have similar solubility to the product in the chosen solvent.

    • The crystals formed too quickly, trapping impurities within the crystal lattice.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • Ensure the solution cools slowly to allow for the formation of well-defined crystals.

    • If significant impurities remain, pre-purification by column chromatography may be necessary.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (typically 230-400 mesh)Not Applicable
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Dichloromethane/MethanolSingle solvent or a binary mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
Typical Purity >95%>98%
Scale Milligrams to multi-gramsMilligrams to kilograms
Throughput LowerHigher for established protocols

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 80:20 hexane/ethyl acetate and adjust the ratio as needed) to find an eluent that gives a good separation with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet or slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude Methyl indoline-7-carboxylate TLC TLC Analysis Crude->TLC Initial Assessment Decision Choose Purification Method TLC->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Pure_Column Pure Product (from Column) Column->Pure_Column Pure_Recrystal Pure Product (from Recrystallization) Recrystallization->Pure_Recrystal Analysis_Column Purity Check (TLC, NMR, etc.) Pure_Column->Analysis_Column Analysis_Recrystal Purity Check (TLC, NMR, etc.) Pure_Recrystal->Analysis_Recrystal

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Problem Purification Problem Encountered Identify Identify the Issue (e.g., Streaking, Oiling Out) Problem->Identify Cause Determine Possible Cause(s) Identify->Cause Solution Implement Solution (e.g., Change Solvent, Adjust Polarity) Cause->Solution Verify Verify Fix (e.g., Repeat TLC) Solution->Verify Verify->Identify Problem Persists Success Successful Purification Verify->Success Problem Resolved

Caption: Logical relationship for troubleshooting purification issues.

References

Challenges in scaling up indoline derivative synthesis for commercial production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for challenges in the scale-up of indoline derivative synthesis. Indoline and its derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Transitioning from laboratory-scale synthesis to commercial production, however, presents a unique set of challenges that can impact yield, purity, and process safety. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the scale-up process.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to make informed decisions in your process development. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure the integrity and reliability of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the commercial-scale synthesis of indoline derivatives.

FAQ 1: Why do I see a significant increase in impurity formation when I scale up my indoline synthesis?

Answer: This is a frequent and critical issue. Several factors contribute to a changing impurity profile at a larger scale:

  • Heat Transfer Limitations: Many reactions for indoline synthesis, such as reductive cyclizations or Fischer indole-type syntheses, can be exothermic.[4] What is a manageable exotherm in a small flask can become a significant heat-control problem in a large reactor, leading to thermal decomposition and the formation of byproducts.

  • Mass Transfer and Mixing Inefficiencies: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The rate of reagent addition, easily controlled on a lab scale, becomes a critical parameter to manage at scale to avoid such issues.[4]

  • Raw Material Impurities: Impurities present in starting materials that were negligible at the lab scale can become significant at commercial volumes, potentially interfering with the reaction or being carried through to the final product.[4][5]

  • Extended Reaction Times: Longer processing times at scale can lead to the degradation of sensitive intermediates or products.

Expert Insight: It is crucial to perform a thorough impurity profile analysis at each stage of the process development.[5][6] Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying and quantifying these impurities.[5][7][8] Understanding the origin of each impurity is the first step toward mitigating its formation.

FAQ 2: My catalytic reaction (e.g., Palladium-catalyzed C-H activation) is sluggish or fails completely upon scale-up. What are the likely causes?

Answer: Catalyst deactivation is a common challenge in scaling up catalytic processes.[9][10] Several factors can contribute to this:

  • Poisoning: Trace impurities in starting materials or solvents can act as catalyst poisons. For palladium catalysts, common poisons include sulfur, thiols, and certain nitrogen-containing compounds.

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts, polymers, or other insoluble materials, preventing access of the reactants to the active sites.[10]

  • Sintering: At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[10]

  • Leaching: The active metal can leach from the support into the reaction mixture, reducing the catalyst's effectiveness.

Troubleshooting Strategy:

  • Raw Material Purity: Ensure the purity of all reagents and solvents. Consider pre-treating them to remove potential poisons.

  • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes deactivate catalysts.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary at scale to compensate for minor deactivation pathways.

  • Temperature Control: Precise temperature control is critical to prevent thermal degradation of the catalyst.

FAQ 3: I'm struggling with inconsistent yields and product quality during the crystallization/isolation step. What should I investigate?

Answer: Crystallization is a critical step that dictates the purity, physical form, and handling properties of your final product. Inconsistencies often stem from issues with polymorphism and solvent effects.

  • Polymorphism: Indoline derivatives, like many organic compounds, can exist in multiple crystalline forms (polymorphs), each with different solubility, stability, and bioavailability.[11][12][13] The specific polymorph obtained can be highly sensitive to conditions like solvent, temperature, and cooling rate.[11]

  • Solvent Selection: The choice of solvent is paramount.[14][15] It not only affects the solubility of your product but also influences nucleation and crystal growth, which can impact crystal size distribution and purity.[15][16]

  • Supersaturation Control: The rate at which supersaturation is generated (e.g., by cooling or adding an anti-solvent) must be carefully controlled to ensure consistent crystal growth rather than rapid, uncontrolled precipitation which can trap impurities.

Expert Recommendation: A thorough polymorph screen and crystallization process optimization are essential during scale-up. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are vital for characterizing different solid forms.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues.

Troubleshooting Guide 1: Unexpected Color Formation or Tarring
Symptom Potential Cause(s) Recommended Action(s)
Reaction mixture darkens significantly, and a dark, insoluble material forms.Thermal Decomposition: Overheating due to poor heat transfer or a highly exothermic reaction.[4]- Improve reactor cooling and agitation. - Slow the addition rate of exothermic reagents. - Consider using a continuous flow reactor for better heat management.[4]
Acid/Base Instability: The product or intermediates may be unstable under the reaction's pH conditions, leading to polymerization or degradation.- Optimize the type and concentration of acid or base. Solid acid catalysts can sometimes offer better control.[4] - Neutralize the reaction mixture promptly during workup.
Oxidation: Sensitivity of the indoline core or substituents to air.- Ensure a robust inert atmosphere throughout the process. - Use degassed solvents.
Troubleshooting Guide 2: Poor or Inconsistent Diastereoselectivity in Chiral Indoline Synthesis
Symptom Potential Cause(s) Recommended Action(s)
The ratio of desired to undesired diastereomer is lower than in the lab-scale reaction.Temperature Fluctuations: Inconsistent temperature control across the reactor can affect the transition state energies of the diastereoselective step.- Implement precise temperature control with a well-calibrated reactor system. - Investigate the effect of temperature on selectivity through Design of Experiments (DoE).
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.[14][15]- Screen a range of solvents to find one that maximizes diastereoselectivity. - Ensure the solvent is dry, as water can interfere with many stereoselective reactions.
Base/Catalyst Concentration: The concentration and nature of the base or catalyst can impact the equilibrium between diastereomers or the rate of their formation.- Carefully control the stoichiometry of the base or catalyst. - Investigate different bases or catalyst ligands.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Impurity Profiling by RP-HPLC

This protocol outlines a general method for the purity analysis of a synthetic indoline derivative. Optimization will be necessary for specific compounds.

  • Apparatus and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • HPLC-grade acetonitrile and water.

    • HPLC-grade formic acid or acetic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or the λmax of your compound).[8]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the indoline sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the main peak corresponding to the indoline product and any impurity peaks.

    • Calculate the area percentage of each impurity to determine the purity of the sample.

Diagrams

Logical Workflow for Scale-Up Troubleshooting

G cluster_analysis Analysis & Hypothesis cluster_optimization Optimization start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) check_params Review Process Parameters (Temp, Time, Stoichiometry) start->check_params check_materials Analyze Raw Materials & Solvents start->check_materials check_equipment Evaluate Equipment (Mixing, Heat Transfer) start->check_equipment identify_root_cause Identify Potential Root Cause(s) check_params->identify_root_cause check_materials->identify_root_cause check_equipment->identify_root_cause doe Design of Experiments (DoE) identify_root_cause->doe modify_protocol Modify Protocol doe->modify_protocol re_run Re-run at Pilot Scale modify_protocol->re_run end Successful Scale-Up re_run->end Meets Specs fail Re-evaluate & Iterate re_run->fail Fails Specs fail->identify_root_cause

Caption: A decision-making workflow for troubleshooting common issues during the scale-up of indoline derivative synthesis.

Impurity Formation Pathways

G start_materials Starting Materials + Reagents reaction Desired Reaction start_materials->reaction side_reaction Side Reaction start_materials->side_reaction Incorrect Stoichiometry or Mixing product Indoline Product reaction->product decomposition Decomposition reaction->decomposition High Temperature product->decomposition Extended Time impurity_a Impurity A side_reaction->impurity_a impurity_b Impurity B decomposition->impurity_b

Caption: Common pathways leading to impurity formation during chemical synthesis.

References

Overcoming raw material limitations in 4-bromo-7-methylindole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-7-methylindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-bromo-7-methylindole-2-carboxylic acid?

A1: The most prevalent method is the Fischer indole synthesis. Alternative routes like the Bartoli and Leimgruber-Batcho indole syntheses offer solutions when starting materials for the Fischer synthesis are limited or expensive.

Q2: I am facing issues with the availability and cost of the starting material, 5-bromo-2-methylphenylhydrazine hydrochloride. What are my options?

A2: You can consider synthesizing the hydrazine from commercially available 4-bromo-2-methylaniline. Alternatively, the Bartoli or Leimgruber-Batcho indole syntheses utilize different starting materials, such as ortho-substituted nitroarenes, which may be more accessible.

Q3: My Fischer indole synthesis is resulting in a low yield and significant tar formation. How can I troubleshoot this?

A3: Tar formation is a common issue in Fischer indole synthesis, often caused by high temperatures and strong acidic conditions. Consider the following troubleshooting steps:

  • Optimize Acid Catalyst: Experiment with milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts in place of strong Brønsted acids like H₂SO₄.

  • Temperature Control: Ensure precise temperature control to avoid overheating, which accelerates side reactions.

  • Solvent Selection: Use a solvent that ensures all reactants and intermediates remain in solution to minimize polymerization.

Q4: What are some common challenges during the final hydrolysis step of the ethyl ester to the carboxylic acid?

A4: Incomplete hydrolysis and side reactions can occur. Ensure you are using a sufficient excess of the base (e.g., KOH or NaOH) and allow adequate reaction time. Monitoring the reaction by TLC or HPLC is crucial to determine completion. Over-exposure to harsh basic conditions at high temperatures can lead to degradation of the indole ring.

Troubleshooting Guides

Fischer Indole Synthesis Route

This route typically involves three main stages: condensation, cyclization, and hydrolysis.

Stage 1: Condensation of 5-bromo-2-methylphenylhydrazine with Ethyl Pyruvate

Problem Possible Cause Suggested Solution
Low yield of hydrazone Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. A small amount of acid catalyst (e.g., acetic acid) can be beneficial.
Decomposition of hydrazine.Use high-purity hydrazine and moderate reaction temperatures.
Multiple spots on TLC Presence of impurities in starting materials.Purify the 5-bromo-2-methylphenylhydrazine and ethyl pyruvate before use.
Side reactions.Control the reaction temperature and avoid prolonged reaction times.

Stage 2: Cyclization of Ethyl 4-bromo-7-methylindole-2-carboxylate

Problem Possible Cause Suggested Solution
Low yield of indole Inefficient cyclization.Optimize the choice and amount of acid catalyst (e.g., ZnCl₂, polyphosphoric acid). Ensure anhydrous conditions, as water can inhibit the reaction.
Tar/polymer formation.Lower the reaction temperature and consider using a milder catalyst. A higher dilution may also help.
Formation of regioisomers Cyclization at the wrong position.For meta-substituted hydrazines, a mixture of isomers is possible. The choice of acid catalyst can influence regioselectivity.

Stage 3: Alkaline Hydrolysis of Ethyl 4-bromo-7-methylindole-2-carboxylate

Problem Possible Cause Suggested Solution
Incomplete hydrolysis Insufficient base or reaction time.Use a molar excess of a strong base like KOH or NaOH. Monitor the reaction by TLC or HPLC until the starting ester is consumed.
Product decomposition Harsh reaction conditions.Perform the hydrolysis at room temperature or with gentle heating. Avoid prolonged exposure to high temperatures in a strong basic solution.[1][2][3][4][5]
Difficulty in isolating the product Product remains dissolved as the carboxylate salt.Carefully acidify the reaction mixture to a pH of around 2-3 to precipitate the carboxylic acid.

Data Presentation: Comparison of Synthetic Routes

Parameter Fischer Indole Synthesis Bartoli Indole Synthesis Leimgruber-Batcho Synthesis
Starting Materials 5-bromo-2-methylphenylhydrazine, Ethyl pyruvate1-Bromo-4-methyl-2-nitrobenzene, Vinyl Grignard reagent1-Bromo-4-methyl-2-nitrotoluene, DMFDMA, Pyrrolidine
Key Steps Condensation, Cyclization, HydrolysisGrignard reaction,[6][6]-sigmatropic rearrangementEnamine formation, Reductive cyclization
Reported Yield ~70-90% (overall)40-80%High yields, often >80%
Purity >98% (HPLC)[7]Variable, requires chromatographic purification.Generally high
Advantages Well-established, often high yielding.Good for 7-substituted indoles, tolerates various functional groups.[6][7][8][9][10]Mild reaction conditions, high yields, avoids harsh acids.[10][11]
Disadvantages Hydrazine starting materials can be unstable/expensive. Tar formation can be an issue.Requires 3 equivalents of Grignard reagent, sensitive to moisture.[7][8]DMFDMA can be expensive.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 4-bromo-7-methylindole-2-carboxylic acid

Step 1: Synthesis of Ethyl pyruvate-5-bromo-2-methylphenylhydrazone

  • To a solution of 5-bromo-2-methylphenylhydrazine hydrochloride in ethanol, add ethyl pyruvate.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture at reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 4-bromo-7-methylindole-2-carboxylate

  • To a suspension of the hydrazone from Step 1 in a high-boiling solvent (e.g., ethylene glycol), add a Lewis acid catalyst such as anhydrous zinc chloride.[7]

  • Heat the mixture to 150-170 °C under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.[7]

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 4-bromo-7-methylindole-2-carboxylic acid

  • Dissolve the ethyl ester from Step 2 in ethanol.

  • Add an aqueous solution of potassium hydroxide (2-3 molar equivalents).

  • Stir the mixture at room temperature overnight or until the reaction is complete as monitored by TLC.[7]

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with cold 1 M HCl to pH 2-3 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield 4-bromo-7-methylindole-2-carboxylic acid.[7]

Protocol 2: Bartoli Indole Synthesis (General Procedure for 7-substituted indoles)
  • Dissolve the ortho-substituted nitroarene (e.g., 1-bromo-4-methyl-2-nitrobenzene) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of vinyl Grignard reagent (3 equivalents) in THF, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Leimgruber-Batcho Indole Synthesis (General Procedure)

Step 1: Enamine Formation

  • To a solution of the o-nitrotoluene derivative (e.g., 1-bromo-4-methyl-2-nitrotoluene) in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.[10][11]

  • Heat the mixture at reflux for 2-4 hours, monitoring the formation of the intensely colored enamine intermediate by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, or palladium on carbon under a hydrogen atmosphere.[10]

  • Stir the reaction at room temperature until the reaction is complete (disappearance of the colored enamine).

  • Filter the catalyst through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole product.

  • Purify by column chromatography or recrystallization.

Visualizations

experimental_workflow_fischer_indole_synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_end Final Product A 5-bromo-2-methylphenylhydrazine hydrochloride C Condensation (Ethanol, Acetic Acid, Reflux) A->C B Ethyl pyruvate B->C F Ethyl pyruvate-5-bromo-2- methylphenylhydrazone C->F D Cyclization (ZnCl2, Ethylene Glycol, 150-170°C) G Ethyl 4-bromo-7-methylindole- 2-carboxylate D->G E Alkaline Hydrolysis (KOH, Ethanol, RT) H 4-bromo-7-methylindole- 2-carboxylic acid E->H F->D G->E

Caption: Fischer Indole Synthesis Workflow.

alternative_synthesis_routes cluster_bartoli Bartoli Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis B_start 1-Bromo-4-methyl- 2-nitrobenzene B_product 4-bromo-7-methylindole B_start->B_product THF, -78°C to RT B_reagent Vinyl Grignard Reagent (3 eq.) B_reagent->B_product Target Target Indole Core B_product->Target L_start 1-Bromo-4-methyl- 2-nitrotoluene L_product 4-bromo-7-methylindole L_start->L_product Two-step process L_reagents 1. DMFDMA, Pyrrolidine 2. Reductive Cyclization (e.g., Ra-Ni, N2H4) L_reagents->L_product L_product->Target

Caption: Alternative Synthesis Routes.

potential_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Molecule Indole-2-Carboxylic Acid Derivative (Potential Inhibitor) Molecule->EGFR Inhibition

Caption: Potential EGFR Signaling Pathway Inhibition.

References

Technical Support Center: Strategies to Improve Regioselectivity in Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in palladium-catalyzed indole synthesis?

A1: The regioselectivity in palladium-catalyzed indole synthesis is primarily influenced by a combination of factors including the choice of directing group on the indole nitrogen, the ligands coordinated to the palladium catalyst, the solvent system used, and the electronic and steric properties of the indole substrate itself.[1][2][3][4][5][6][7][8][9][10][11]

Q2: How do directing groups control regioselectivity?

A2: Directing groups are moieties attached to the indole nitrogen (N1 position) that coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This directed C-H activation, or palladation, favors functionalization at a particular position, often overriding the intrinsic reactivity of the indole ring.[12][13][14][15] For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[13] Similarly, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[12]

Q3: Can ligands on the palladium catalyst switch the regioselectivity of a reaction?

A3: Yes, the choice of ligand can have a profound impact on regioselectivity and can even reverse the inherent selectivity of a reaction.[3][4][5][6][8][9][10] For instance, in the oxidative Heck reaction of indoles, using a sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the selectivity from the electronically favored C3 position to the C2 position.[3][4][6][8][9] This is achieved by altering the regioselectivity-determining step of the catalytic cycle.[3][4][6][8][9]

Q4: What is the role of the solvent in controlling regioselectivity?

A4: The solvent can influence the regioselectivity of palladium-catalyzed C-H functionalization of indoles.[7][11] Different solvents can stabilize different transition states or intermediates in the catalytic cycle, thereby favoring one reaction pathway over another. For example, in some oxidative Heck reactions, the choice of solvent system can favor either C2 or C3 alkenylation.[7]

Troubleshooting Guides

Problem 1: My palladium-catalyzed Heck reaction on an unsubstituted indole is exclusively producing the C3-alkenylated product, but I need the C2-alkenylated isomer.

Possible Cause Troubleshooting Step
Intrinsic Reactivity: The C3 position of indole is inherently more electron-rich and sterically accessible, making it the preferred site for electrophilic palladation in the absence of other controlling elements.[3][9]Ligand Modification: Introduce a specifically designed ligand that can alter the regioselectivity-determining step. For example, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to effectively switch the selectivity to the C2 position.[3][4][6][8][9]
Reaction Conditions: The current reaction conditions (solvent, temperature, additives) favor C3 functionalization.Solvent Screening: Perform a solvent screen. A change in solvent polarity or coordinating ability can sometimes influence the regioselectivity.[7][11]
Lack of Directing Group: Without a directing group, the reaction follows the intrinsic reactivity of the indole ring.Introduce a Directing Group: Attach a removable directing group to the indole nitrogen that can direct the palladium catalyst to the C2 position. The N-(2-pyridyl)sulfonyl group is an effective directing group for C2 alkenylation.[14]

Problem 2: I am attempting a C-H arylation on the benzene ring of my indole, but the reaction is either not working or giving a mixture of isomers.

Possible Cause Troubleshooting Step
No or Ineffective Directing Group: Functionalization of the indole benzene ring often requires a directing group to overcome the higher reactivity of the pyrrole ring.Employ a Suitable Directing Group: Select a directing group known to facilitate functionalization at the desired position. For C4 and C5 arylation, a pivaloyl group at C3 can be effective.[13] For C6 and C7 arylation, an N-P(O)tBu2 group has been successfully used.[12]
Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction reaches completion.[1]Ensure High Purity Reagents: Use high-purity, dry, and degassed solvents and reagents to avoid catalyst poisoning.[1] Consider slow addition of reactants to prevent catalyst deactivation.[16]
Incorrect Reaction Conditions: The combination of catalyst, ligand, base, and temperature may not be optimal for the desired transformation.Systematic Optimization: Systematically vary the reaction parameters, including the palladium source, ligand, base, and temperature, to find the optimal conditions for the desired regioselectivity.

Data Presentation

Table 1: Influence of Ligand on Regioselectivity in the Pd-Catalyzed Oxidative Heck Reaction of Indole

LigandSolventC2:C3 RatioYield (%)
NoneToluene>1:9985
SOHP-1Toluene95:592
SOHP-2Dioxane10:9078

Data synthesized from studies on ligand-enabled regiocontrol.[17]

Experimental Protocols

Key Experiment: Ligand-Enabled C2-Selective Oxidative Heck Reaction of Indole

This protocol is a representative example for achieving C2-selectivity in the oxidative Heck reaction of indole using a specialized ligand.

Materials:

  • N-acetylindole

  • n-Butyl acrylate

  • Pd(OAc)₂

  • Sulfoxide-2-hydroxypyridine (SOHP) ligand

  • Ag₂CO₃

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add N-acetylindole (1.0 mmol), Pd(OAc)₂ (0.05 mmol), the SOHP ligand (0.1 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL) and n-butyl acrylate (1.5 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C2-alkenylated indole product.

Mandatory Visualizations

logical_relationship cluster_strategies Strategies for Regioselectivity Control cluster_outcomes Regioselective Outcomes directing_group Directing Group c4_c7_functionalization C4-C7 Functionalization directing_group->c4_c7_functionalization e.g., N-P(O)tBu2 ligand_selection Ligand Selection c2_functionalization C2-Functionalization ligand_selection->c2_functionalization e.g., SOHP Ligands c3_functionalization C3-Functionalization ligand_selection->c3_functionalization e.g., No Ligand solvent_choice Solvent Choice solvent_choice->c2_functionalization solvent_choice->c3_functionalization substrate_modification Substrate Modification substrate_modification->c2_functionalization substrate_modification->c3_functionalization

Caption: Key strategies influencing regioselective outcomes in indole functionalization.

experimental_workflow start Start: Poor Regioselectivity Observed check_ligand Is a Regioselective Ligand Being Used? start->check_ligand add_ligand Introduce a Regioselective Ligand (e.g., SOHP) check_ligand->add_ligand No check_directing_group Is a Directing Group Necessary/Present? check_ligand->check_directing_group Yes add_ligand->check_directing_group add_directing_group Add a Suitable Directing Group check_directing_group->add_directing_group No optimize_solvent Screen Different Solvents check_directing_group->optimize_solvent Yes add_directing_group->optimize_solvent analyze_results Analyze Regioisomeric Ratio optimize_solvent->analyze_results

Caption: Troubleshooting workflow for improving regioselectivity in indole synthesis.

References

Technical Support Center: Troubleshooting Low Yields in the Amidation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amidation of indole-2-carboxylic acid is resulting in a low yield. What are the most common initial steps for troubleshooting?

Low yields in the amidation of indole-2-carboxylic acids can stem from several factors. A systematic approach to troubleshooting is crucial. Here's where to start:

  • Re-evaluate your coupling reagent: The choice of coupling reagent is paramount. For sterically hindered anilines or less nucleophilic amines, standard reagents like EDC/HOBt may be insufficient. Consider more potent activators such as HATU, HBTU, or PyBOP. These reagents often lead to faster reaction rates and higher yields.

  • Assess the purity of your starting materials: Ensure your indole-2-carboxylic acid, amine, and solvents are pure and dry. Trace amounts of water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.

  • Optimize the reaction base: The choice and stoichiometry of the base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction without competing with the desired amine nucleophile. Excess base can sometimes lead to side reactions, so screening the base equivalents is recommended.

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

If you are left with a substantial amount of unreacted indole-2-carboxylic acid, consider the following:

  • Increase the equivalents of the amine and coupling reagent: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help shift the equilibrium towards product formation. Similarly, ensuring you are using at least stoichiometric amounts of the coupling reagent is essential.

  • Extend the reaction time or increase the temperature: Some amidations, particularly with challenging substrates, may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. However, be cautious with increasing the temperature, as it can also promote side reactions like decarboxylation.

  • Consider a different solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMA, or NMP are generally good choices as they can dissolve the starting materials and intermediates.

Q3: My desired amide product seems to be degrading, or I am seeing multiple side products. What could be the cause?

The indole nucleus can be sensitive to certain reaction conditions. If you suspect product degradation or are observing multiple side products, investigate these possibilities:

  • Decarboxylation of the indole-2-carboxylic acid: Indole-2-carboxylic acids can be prone to decarboxylation, especially at elevated temperatures or in the presence of strong acids or bases. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

  • Epimerization at the α-carbon: If your indole-2-carboxylic acid has a chiral center at the α-position, the choice of coupling reagent and base can influence the degree of epimerization. Additives like HOBt or HOAt can help to suppress this side reaction.

  • Side reactions with the indole nitrogen: While the indole nitrogen is generally not very nucleophilic, under certain conditions, it can compete with the desired amine. This is more likely to be an issue with highly activated coupling reagents.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the amidation of indole-2-carboxylic acids.

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Reagent & Substrate Integrity Purity of indole-2-carboxylic acid, amine, and solvent? Freshness and activity of coupling reagent and base? start->check_reagents coupling_strategy Step 2: Coupling Strategy Coupling reagent appropriate for substrates? Base selection and stoichiometry optimal? check_reagents->coupling_strategy If reagents are pure reaction_conditions Step 3: Reaction Conditions Solvent appropriate? Reaction temperature and time optimized? coupling_strategy->reaction_conditions If coupling strategy is sound workup_purification Step 4: Work-up & Purification Product loss during extraction or chromatography? Product stability under purification conditions? reaction_conditions->workup_purification If conditions are optimized end Optimized Yield workup_purification->end If purification is efficient

Caption: A stepwise workflow for troubleshooting low amidation yields.

Experimental Protocols

General Protocol for Amidation using HATU

This protocol provides a starting point for the amidation of indole-2-carboxylic acids using HATU as the coupling reagent.

  • To a solution of the indole-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, 0.1 M), add the amine (1.2 eq).

  • Add a suitable non-nucleophilic base, such as DIPEA (2.0 eq).

  • Add HATU (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Coupling Reagents
Coupling ReagentTypical ConditionsAdvantagesDisadvantages
EDC/HOBt DMF, DIPEA, rt, 12-24 hCost-effective, readily availableSlower reaction rates, may be inefficient for hindered substrates
HATU DMF, DIPEA, rt, 2-16 hHigh reactivity, fast reaction times, low epimerizationHigher cost, potential for side reactions if not controlled
HBTU DMF, DIPEA, rt, 2-16 hSimilar to HATU, effective for difficult couplingsCan be less reactive than HATU in some cases
PyBOP CH2Cl2 or DMF, DIPEA, rt, 4-18 hGood for sensitive substrates, less hygroscopicCan be less reactive than HATU/HBTU

Mechanistic Insights

Understanding the mechanism of amide bond formation is key to effective troubleshooting. The following diagram illustrates the activation of the carboxylic acid by HATU.

AmidationMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Indole-2-COOH ActivatedEster O-Acyl(tetramethyl)isouronium Salt RCOOH->ActivatedEster + HATU RCOOH->ActivatedEster HATU HATU Amide Indole-2-CONH-R' ActivatedEster->Amide + R'-NH2 - Tetramethylurea - HOAt ActivatedEster->Amide Amine R'-NH2

Safe handling and storage protocols for Methyl indoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of Methyl indoline-7-carboxylate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it should be stored under the following conditions:

  • Temperature: Varies by supplier, with recommendations including -20°C and 2-8°C.[1][2][3][4] For long-term storage, -20°C is advisable.

  • Atmosphere: Store in a tightly sealed container, away from moisture.[1][2] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

  • Light: Protect from light by using an amber vial or storing in a dark location.[3][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When working with this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves.

  • Body Protection: A laboratory coat is essential to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA-approved respirator should be used.

Q3: What are the main chemical hazards associated with this compound?

This compound is classified as an irritant. Key hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[3]

Q4: Is this compound stable in solution?

The stability of this compound in solution can be influenced by several factors:

  • Solvent Choice: For stock solutions, use high-purity, degassed aprotic solvents if compatible with your experiment.

  • pH: The indole ring is sensitive to strongly acidic conditions, which can lead to degradation. The methyl ester group is susceptible to hydrolysis under basic conditions. It is advisable to use mildly acidic or neutral pH conditions when possible.

  • Light and Air: The indole ring can be susceptible to air oxidation and photodegradation. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Appearance of new, unexpected peaks in your chromatogram after dissolving the compound or during a reaction.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Acid-Catalyzed Degradation The indole ring can degrade in strongly acidic mobile phases. • Use a mobile phase with a neutral or mildly acidic pH. • Prepare samples in a compatible, less acidic solvent immediately before analysis.
Oxidation The indole ring is prone to oxidation, especially if exposed to air for extended periods in solution. • Prepare solutions fresh using degassed solvents. • Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C.
Hydrolysis of Methyl Ester If your reaction or sample preparation involves basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. • Avoid strongly basic conditions if the ester functionality is desired. • If hydrolysis is unavoidable, consider protecting the indole nitrogen first.
Photodegradation Exposure to UV or ambient light can cause degradation. • Work with the compound in a fume hood with the sash down or use amber vials for sample preparation and storage.
Issue 2: Low Yield in N-Acylation Reactions

Symptom: The yield of your N-acylated product is lower than expected.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incomplete Deprotonation The indole nitrogen needs to be deprotonated for the acylation to occur. • Ensure a sufficiently strong and fresh base is used (e.g., NaH, Cs₂CO₃). • Allow adequate time for the deprotonation to complete before adding the acylating agent.
Degradation of Starting Material The starting material may be degrading under the reaction conditions. • If using harsh conditions (e.g., strong base, high temperature), monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. • Consider milder acylation methods if possible.
Side Reactions The acylating agent may react with other functional groups or the solvent. • Ensure the use of an anhydrous, non-reactive solvent. • If using an acid chloride, ensure no water is present to prevent its hydrolysis.
Difficult Purification The product may be difficult to separate from starting material or byproducts. • Optimize your purification method (e.g., column chromatography solvent system) to achieve better separation.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Melting Point 69-69.5 °C[3][4]
Boiling Point (estimated) 328.4 ± 31.0 °C[3][4]
Storage Temperature -20°C or 2-8°C[1][2][3][4]
Solubility in Water 0.53 g/L[3]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a general guideline and may require optimization for specific acylating agents.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., sodium hydride (1.1 equivalents) or cesium carbonate (2-3 equivalents)) portion-wise. Stir the mixture at 0°C for 30-60 minutes.

  • Acylation: Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of a suitable solvent (e.g., methanol, THF) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents). Stir the mixture at room temperature or gently heat (e.g., 40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Visualizations

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation for Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of indole-2-carboxylates.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of an indole-2-carboxylate is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low to no yield in the Friedel-Crafts acylation of indole-2-carboxylates is a common issue, primarily due to the electron-withdrawing nature of the carboxylate group at the C-2 position, which deactivates the indole ring towards electrophilic aromatic substitution.[1] Here are the most common culprits and troubleshooting steps:

  • Insufficient Catalyst Activity: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents.[1]

  • Inadequate Catalyst Amount: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] For acylations, a stoichiometric amount (or even an excess) of the catalyst is often necessary.

  • Deactivated Substrate: The indole-2-carboxylate is already electron-deficient. The reaction may require harsher conditions (e.g., stronger Lewis acids, higher temperatures) than the acylation of unsubstituted indoles.

  • Sub-optimal Reaction Temperature: The ideal temperature can vary significantly. Some reactions may need heating to overcome the activation energy, while for others, high temperatures can lead to decomposition. Experiment with a range of temperatures, starting from 0 °C to room temperature, and then gradually increasing if no reaction is observed.

Issue 2: Formation of Multiple Products (Isomers)

Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for C-3 acylation?

A2: The formation of a mixture of 3-, 5-, and 7-acyl derivatives is a known challenge in the Friedel-Crafts acylation of indole-2-carboxylates.[2] The choice of Lewis acid and solvent plays a crucial role in directing the regioselectivity.

  • Lewis Acid Selection: The nature of the Lewis acid can significantly influence the position of acylation. For instance, with chloroacetyl chloride, acylation may occur exclusively on the benzene ring, yielding the 5- and 7-isomers.[2] Milder Lewis acids might favor C-3 acylation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the substrate. It is advisable to screen different anhydrous solvents (e.g., dichloromethane, dichloroethane, carbon disulfide).

  • Protecting Groups: While often avoided to maintain step economy, N-protection of the indole can influence the regioselectivity of the acylation.

Issue 3: Reaction Stalls or is Sluggish

Q3: The reaction starts but seems to stall before completion, even with extended reaction times. What could be the reason?

A3: A stalling reaction can be due to several factors related to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: As mentioned, moisture is a primary cause of catalyst deactivation.[1] Ensure stringent anhydrous conditions are maintained throughout the reaction.

  • Product-Catalyst Complexation: The acylated product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering the catalyst from the reaction medium.[1] Using a stoichiometric excess of the Lewis acid can help mitigate this issue.

  • Insufficiently Reactive Acylating Agent: For a deactivated substrate like indole-2-carboxylate, a more reactive acylating agent (e.g., an acyl chloride over an anhydride) might be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for acylation on the indole-2-carboxylate ring?

A1: The C-3 position is generally the most nucleophilic and thus the most common site for electrophilic substitution on the indole ring.[3] However, due to the deactivating effect of the C-2 carboxylate group, acylation can also occur at the C-5 and C-7 positions of the benzene ring, leading to a mixture of products.[2]

Q2: Which Lewis acids are typically used for the Friedel-Crafts acylation of indole-2-carboxylates?

A2: A range of Lewis acids can be employed, with their strength influencing the reaction outcome. Common choices include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2] Milder Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) may also be effective and could offer better regioselectivity.[3] For some deactivated systems, a combination of reagents like trifluoroacetic anhydride with phosphoric acid has been shown to be effective.[4]

Q3: Can I perform a Friedel-Crafts acylation on an indole-2-carboxylate with a free N-H?

A3: Yes, it is possible to perform the acylation without N-protection. However, the free N-H can sometimes lead to side reactions, such as N-acylation, or complexation with the Lewis acid. If N-acylation becomes a significant side reaction, considering an N-protecting group that can be easily removed later might be beneficial.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • N-acylation: The nitrogen of the indole can also be acylated, especially if a strong base is present or under certain reaction conditions.

  • Polyacylation: Although the first acyl group is deactivating, under harsh conditions, a second acylation might occur, though this is less common than in Friedel-Crafts alkylation.[1]

  • Decomposition: Deactivated indoles can be sensitive to the strong Lewis acids and elevated temperatures often required for acylation, leading to decomposition of the starting material or product.

Data Presentation

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of Indoles

Lewis AcidTypical SubstratesCommon SolventsKey Considerations
AlCl₃ Activated and moderately deactivated arenesDichloromethane, Dichloroethane, Carbon DisulfideHighly reactive, moisture-sensitive, can lead to isomer mixtures with deactivated indoles.[2]
FeCl₃ Activated and moderately deactivated arenesDichloromethane, DichloroethaneGenerally milder than AlCl₃, can offer different regioselectivity.[2]
SnCl₄ Activated arenes, indolesDichloromethaneA common choice for indole acylation, can provide good yields.[3]
ZrCl₄ IndolesDichloromethaneHas been used for the acylation of indoles.[3]
In(OTf)₃ IndolesDichloromethaneA milder Lewis acid that can catalyze the reaction.[3]
TFAA/H₃PO₄ Ethyl indole-2-carboxylatesAcetic AcidAn effective system for the C-3 acylation of deactivated indole-2-carboxylates.[4]

Experimental Protocols

Protocol 1: General Procedure for C-3 Acylation of Ethyl Indole-2-carboxylates with Carboxylic Acids

This protocol is adapted from the method described by Murakami et al. (1985) for the synthesis of ethyl 3-acetylindole-2-carboxylate.[4]

Materials:

  • Ethyl indole-2-carboxylate

  • Acetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Phosphoric acid (or polyphosphoric acid)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl indole-2-carboxylate (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the carboxylic acid (e.g., acetic acid, 1.1 eq.).

  • Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq.) to the mixture.

  • Finally, add phosphoric acid (catalytic amount) to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time (e.g., 5 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-acylindole-2-carboxylate.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Indole-2-carboxylate in Anhydrous Solvent cool Cool to 0°C start->cool add_reagents Add Carboxylic Acid, TFAA, and H₃PO₄ cool->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with Ice and NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure 3-Acyl-indole-2-carboxylate purify->product

Caption: Workflow for the Friedel-Crafts acylation of indole-2-carboxylates.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Catalyst Inactivity (Moisture) start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Deactivated Substrate start->cause3 cause4 Sub-optimal Temperature start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Increase Catalyst Loading cause2->sol2 sol3 Use Stronger Lewis Acid or Harsher Conditions cause3->sol3 sol4 Optimize Temperature cause4->sol4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Reducing side product formation during indole esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Side Product Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole esterification. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the esterification of indole-containing carboxylic acids. As experienced chemists know, the indole nucleus, while a privileged scaffold in medicinal chemistry, is notoriously sensitive, particularly under acidic conditions typical for classical esterification methods. This can lead to a variety of side products, reducing yield and complicating purification.

This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a lot of dark, tar-like material in my Fischer esterification of indole-3-acetic acid. What's causing this and how can I prevent it?

A1: This is a very common issue. The indole ring is electron-rich and susceptible to polymerization under strong acidic conditions, which are often used in Fischer esterification (e.g., with sulfuric acid or hydrochloric acid).[1] The acid protonates the indole ring, making it highly reactive and prone to attacking another indole molecule, leading to a chain reaction and the formation of insoluble, high-molecular-weight polymers, which present as tar.

Troubleshooting Steps:

  • Reduce Acid Catalyst Concentration: Use the minimum effective amount of acid catalyst. Titrate down the catalyst loading in small increments to find the sweet spot that promotes esterification without significant degradation.

  • Switch to a Milder Acid Catalyst: Consider using a milder Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as scandium(III) triflate.[2] Lewis acids can be particularly effective at lower temperatures.

  • Lower the Reaction Temperature: High temperatures accelerate both the desired esterification and the undesired polymerization. Running the reaction at a lower temperature for a longer period can significantly reduce tar formation.

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen (N-H) before esterification. An N-protected indole is significantly more stable under acidic conditions. Common protecting groups include Boc (tert-butoxycarbonyl), CBz (carboxybenzyl), or tosyl (Ts).[3]

Q2: My yield of the desired indole ester is low, and I've isolated the starting indole carboxylic acid and a decarboxylated indole. What is happening?

A2: You are likely observing competing decarboxylation, a known side reaction for certain indole carboxylic acids, especially indole-3-carboxylic acids, under both acidic and basic conditions.[4][5] The mechanism in acidic media can involve the initial addition of water to the carboxylic acid, followed by cleavage of the C-C bond.[5]

Troubleshooting Workflow:

G cluster_0 Problem: Decarboxylation Side Product Start Low ester yield, decarboxylated indole detected Condition_Check Are you using high temperatures and strong acid? Start->Condition_Check Action_1 Option 1: Milder Conditions - Lower temperature - Use milder acid catalyst Condition_Check->Action_1 Yes Action_2 Option 2: Alternative Esterification - DCC/DMAP coupling - Alkyl halide with base Condition_Check->Action_2 Yes Result_1 Improved yield? Action_1->Result_1 Result_2 Problem solved? Action_2->Result_2 End Successful Esterification Result_1->End Yes Re-evaluate Re-evaluate strategy, consider protecting group Result_1->Re-evaluate No Result_2->End Yes Result_2->Re-evaluate No G cluster_0 Indole Carboxylic Acid Esterification Pathways Start Indole-COOH + ROH (Acid Catalyst, Heat) Desired Desired Product: Indole-COOR Start->Desired O-Acylation Side_1 Side Product 1: Polymerization/Tar Start->Side_1 Acid-catalyzed self-reaction Side_2 Side Product 2: Decarboxylation Start->Side_2 Loss of CO2 Side_3 Side Product 3: N-Acylation Start->Side_3 N vs. O attack

References

Technical Support Center: Improving Metabolic Stability of Indole-2-Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the metabolic stability of indole-2-carboxamide drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the indole-2-carboxamide scaffold?

A1: The indole ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are major enzymes in drug metabolism. Common metabolic hotspots include:

  • Oxidation of the indole ring: The electron-rich indole nucleus, particularly at the C3, C4, C5, C6, and C7 positions, is prone to hydroxylation.

  • N-dealkylation: If the indole nitrogen is substituted, this can be a site for metabolic cleavage.[1]

  • Amide hydrolysis: The carboxamide linkage can be susceptible to hydrolysis by amidase enzymes.

Q2: What general strategies can be employed to improve the metabolic stability of my indole-2-carboxamide compound?

A2: Several strategies can be used to "block" or reduce the rate of metabolism at labile sites:

  • Introduce electron-withdrawing groups: Adding groups like fluorine or chlorine to the indole ring can decrease its electron density, making it less susceptible to oxidative metabolism.[2]

  • Steric hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme from accessing the site.[1]

  • Bioisosteric replacement: Replacing a metabolically labile part of the molecule with a different group that retains similar biological activity but has improved metabolic stability. For example, replacing a metabolically weak C-H bond with a stronger C-F bond.[3][4]

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of bond cleavage in the rate-determining step of metabolism (the kinetic isotope effect).[3]

Q3: My compound is rapidly cleared in human liver microsomes. How do I identify the specific site of metabolism?

A3: To pinpoint the metabolic hotspot, you will need to perform a metabolite identification (MetID) study. This typically involves incubating your compound with liver microsomes (or hepatocytes) and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The masses of the detected metabolites can indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Further structural elucidation can be performed using MS/MS fragmentation analysis.

Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A4: Microsomal and hepatocyte stability assays both measure the rate at which a compound is metabolized, but they use different test systems.[5]

  • Microsomal stability assays use a subcellular fraction of the liver (microsomes) that contains primarily Phase I drug-metabolizing enzymes like CYPs.[6][7] These assays are often used early in drug discovery for high-throughput screening due to their lower cost and simplicity.[6]

  • Hepatocyte stability assays use intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs), as well as transport proteins.[8][9][10] This provides a more comprehensive picture of hepatic clearance and can reveal metabolic pathways not captured in microsomal assays.[8][10]

Troubleshooting Experimental Issues

Q5: I'm seeing a very high loss of my compound in the microsomal stability assay, even in the absence of the NADPH cofactor. What could be the cause?

A5: Significant compound loss without NADPH suggests non-enzymatic degradation or issues with the assay conditions. Consider the following:

  • Chemical instability: Your compound may be unstable at the pH of the assay buffer (typically pH 7.4).

  • Nonspecific binding: Highly lipophilic compounds can bind to the plasticware used in the assay (e.g., plates, pipette tips), leading to an apparent loss of compound. Using low-binding plates or adding a small amount of organic cosolvent might help.

  • Solubility issues: Your compound may be precipitating out of the solution during the incubation.[11] The "cosolvent method," where compound dilutions are made in solutions with a higher organic solvent content, can help for insoluble compounds.[11]

Q6: The metabolic stability of my compound is much lower in hepatocytes compared to microsomes. Why?

A6: This discrepancy often points to the involvement of metabolic pathways that are not present in microsomes. Possible reasons include:

  • Phase II metabolism: Your compound may be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) by Phase II enzymes present in hepatocytes.

  • Cellular uptake: Efficient uptake of the compound into hepatocytes by transport proteins can lead to higher intracellular concentrations and thus, a faster rate of metabolism.

  • Involvement of non-CYP enzymes: Other oxidative enzymes present in hepatocytes but not in microsomes could be metabolizing your compound.

Q7: My quantitative data from LC-MS/MS analysis is not reproducible. What are some common sources of variability?

A7: Reproducibility issues in LC-MS/MS data can stem from several factors:

  • Matrix effects: Components of the biological matrix (e.g., microsomal proteins, lipids) can interfere with the ionization of your compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Internal standard issues: An inappropriate internal standard that does not behave similarly to your analyte can lead to inaccurate quantification.

  • Inconsistent sample processing: Variations in protein precipitation, centrifugation, or supernatant transfer can introduce variability.

  • LC carryover: Inadequate washing of the LC column between samples can cause carryover from a high-concentration sample to the next injection.

Data Presentation

Table 1: Metabolic Stability of Indole-2-Carboxamide Analogs in Human Liver Microsomes (HLM)

CompoundSubstitution on Indole RingHalf-life (t½, min)[2]Intrinsic Clearance (CLint, µL/min/mg protein)
8 None12.3556.1
19a 3-CN (Electron-withdrawing)21.7731.8
19b 3-CH3 (Electron-donating)9.2974.6
35i Optimized Substitutions>120<5.8

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[6]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[6]

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates (low-binding plates recommended)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in buffer. The final concentration in the incubation is typically 1 µM.[7]

  • Prepare the microsomal incubation mixture in a 96-well plate. For each reaction, add liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.[7]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6]

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This protocol evaluates metabolic stability in a more physiologically relevant system by using intact liver cells.[8][9][10]

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Acetonitrile with an internal standard

  • 24-well or 96-well plates

  • Incubator with 5% CO2 and 95% humidity, set to 37°C

  • LC-MS/MS system

Procedure:

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Dispense the hepatocyte suspension into the wells of a culture plate.

  • Add the test compound to the wells (final concentration typically 1-3 µM).[5]

  • Place the plate in a 37°C incubator on a rocking or shaking platform to keep the cells in suspension.[12]

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.[5][8]

  • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, where the depletion of the parent compound over time is used to calculate the half-life and intrinsic clearance.

Visualizations

Metabolic_Pathway Indole_Carboxamide Indole-2-Carboxamide Scaffold PhaseI Phase I Metabolism (CYP450s) Indole_Carboxamide->PhaseI Oxidation Metabolite3 Hydrolyzed Metabolite Indole_Carboxamide->Metabolite3 Hydrolysis Metabolite1 Hydroxylated Metabolites (C3, C4, C5, C6, C7) PhaseI->Metabolite1 Metabolite2 N-Dealkylated Metabolite PhaseI->Metabolite2 PhaseII Phase II Metabolism (UGTs, SULTs) Metabolite1->PhaseII Conjugation Conjugated_Metabolites Glucuronide or Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Common metabolic pathways for indole-2-carboxamide drug candidates.

Troubleshooting_Workflow Start High Compound Clearance in Microsomes Check_NADPH Is clearance high in -NADPH control? Start->Check_NADPH Non_Enzymatic Potential Issues: - Chemical Instability - Nonspecific Binding - Poor Solubility Check_NADPH->Non_Enzymatic Yes MetID Perform Metabolite Identification (MetID) Check_NADPH->MetID No Identify_Hotspot Identify Metabolic Hotspot(s) MetID->Identify_Hotspot Strategy Apply Strategy to Block Metabolism: - EWG introduction - Steric hindrance - Bioisosteric replacement Identify_Hotspot->Strategy Resynthesize Synthesize & Test New Analogs Strategy->Resynthesize

Caption: Troubleshooting workflow for high compound clearance.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Methyl Indoline-7-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the indoline ring can significantly influence the molecule's interaction with biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of the reported biological activities of various positional isomers of methyl indoline-carboxylate, supported by available experimental data. It is important to note that direct head-to-head comparative studies of all isomers are limited in the current scientific literature. This guide, therefore, compiles and contrasts data from various independent studies to offer a broad perspective on their potential therapeutic applications.

Comparative Summary of Biological Activities

The biological activities of methyl indoline-carboxylate isomers are diverse, ranging from anticancer and antimicrobial to enzyme inhibition. The following table summarizes the key findings for different isomers and their derivatives.

Isomer PositionBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference Compound(s)
2 HIV-1 Integrase InhibitionStrand Transfer AssayIC₅₀ = 3.11 µMIndole-2-carboxylic acid derivative (17a)
AntimicrobialMicrodilution AssayMIC = 0.004–0.03 mg/mL(Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8)
3 AntimicrobialMicrodilution AssayMIC = 33.3 µg/mLMethyl indole-3-carboxylate
4 Anticancer, Antimicrobial, Anti-inflammatoryVariousData not available for the parent compound; used as an intermediate for active derivatives.[1][2]Not Applicable
5 HDAC Inhibition, AnticancerHDAC AssayData not available for the parent compound; identified as an HDAC inhibitor with anticancer activity.[3]Methyl indole-5-carboxylate
6 Angiokinase Inhibition, AnticancerKinase Inhibition AssayIC₅₀ (VEGFR2) = nanomolar rangeMethyl indolinone-6-carboxylate derivative (A8)[4]
7 Neurological Disorders, AgrochemicalsVariousData not available for specific biological activity; used as an intermediate for active derivatives.[5]Not Applicable

Key Biological Activities and Mechanisms of Action

Methyl Indoline-2-Carboxylate Derivatives: HIV-1 Integrase Inhibition and Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6] One such derivative, compound 17a, demonstrated an IC₅₀ value of 3.11 µM in a strand transfer assay.[6] The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[7]

Furthermore, derivatives of methyl indole-2-carboxylate have exhibited potent antimicrobial activity. For instance, a (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (compound 8) showed significant activity against a panel of bacteria with MIC values ranging from 0.004 to 0.03 mg/mL.[4]

Methyl Indole-3-Carboxylate: Antimicrobial Potential

Methyl indole-3-carboxylate has been reported to exhibit weak antimicrobial activity against the Gram-positive bacterium Nocardia sp., with a minimum inhibitory concentration (MIC) of 33.3 µg/mL.[5] This suggests that the indole-3-carboxylate scaffold may serve as a starting point for the development of more potent antimicrobial agents.

Methyl Indoline-5-Carboxylate Derivatives: HDAC Inhibition and Anticancer Effects
Methyl Indolinone-6-Carboxylate Derivatives: Potent Angiokinase Inhibition

A novel series of methyl indolinone-6-carboxylates has been developed as potent inhibitors of angiokinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4] The most active compound in the series, A8, displayed IC₅₀ values in the nanomolar range against VEGFR2 and other angiokinases.[4] Inhibition of these kinases disrupts signaling pathways crucial for tumor angiogenesis, making these compounds promising candidates for cancer therapy.

Signaling Pathway: Angiokinase Inhibition

The following diagram illustrates the general signaling pathway targeted by angiokinase inhibitors, such as the methyl indolinone-6-carboxylate derivatives. These inhibitors block the phosphorylation cascade initiated by growth factors like VEGF and PDGF, thereby inhibiting downstream processes like cell proliferation, migration, and survival, which are essential for angiogenesis.

Angiokinase_Inhibition GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK Binds to P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Inhibitor Methyl Indolinone-6-carboxylate Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Activates Cellular_Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Cellular_Response Promotes Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Leads to

General signaling pathway of angiokinase inhibition.

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integrase activity.

Materials:

  • HIV-1 integrase assay kit (e.g., XpressBio, EZ-1700/EZ-1800)

  • Test compounds (Methyl indoline-2-carboxylate derivatives)

  • Donor substrate DNA (DS DNA)

  • Target substrate DNA (TS DNA)

  • Reaction buffer

  • Wash buffer

  • Blocking buffer

  • HRP-conjugated antibody

  • TMB substrate

  • Stop solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well plate with the donor substrate DNA (DS DNA) by incubating for 30 minutes at 37°C.

  • Wash the wells five times with wash buffer.

  • Block the wells with blocking buffer for 30 minutes at 37°C.

  • Wash the wells three times with reaction buffer.

  • Add the HIV-1 integrase enzyme to the wells and incubate for 30 minutes at 37°C.

  • Add serial dilutions of the test compounds to the wells and incubate for 5 minutes at room temperature.

  • Initiate the strand transfer reaction by adding the target substrate DNA (TS DNA).

  • Incubate for 30 minutes at 37°C.

  • Wash the wells five times to remove unbound reagents.

  • Add HRP-conjugated antibody and incubate for 30 minutes at 37°C.

  • Wash the wells five times.

  • Add TMB substrate and incubate for 10-15 minutes.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[8][9]

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.

Materials:

  • HDAC assay kit (e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit)

  • Nuclear extract or purified HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (containing a protease like trypsin)

  • Test compounds (Methyl indoline-5-carboxylate derivatives)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the assay buffer, test compounds, and HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Calculate the percent inhibition relative to the control and determine the IC₅₀ value.[1][10]

Angiokinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibition of a specific kinase (e.g., VEGFR2) by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase assay kit (e.g., Kinase-Glo®)

  • Purified kinase (e.g., VEGFR2)

  • Kinase substrate (specific peptide)

  • ATP

  • Assay buffer

  • Test compounds (Methyl indolinone-6-carboxylate derivatives)

  • Positive control inhibitor

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well white plate, add the test compounds, kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent (e.g., Kinase-Glo® reagent).

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a luminometer. A higher signal indicates greater inhibition (less ATP consumed).

  • Calculate the percent inhibition and determine the IC₅₀ value.[11]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no antimicrobial agent).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[9][12]

Experimental Workflow

The following diagram outlines a general workflow for the discovery and evaluation of bioactive methyl indoline-carboxylate isomers.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Evaluation synthesis Synthesis of Isomers purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Cell Viability) purification->primary_screening secondary_screening Secondary Screening (Target-based assays) primary_screening->secondary_screening sar Structure-Activity Relationship (SAR) Studies secondary_screening->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

General workflow for bioactive compound discovery.

Conclusion

The available data, though not from direct comparative studies, indicate that the positional isomerism of the methyl carboxylate group on the indoline ring plays a crucial role in determining the biological activity profile. Derivatives of the 2-, 5-, and 6-isomers have shown significant potential as HIV-1 integrase inhibitors, HDAC inhibitors, and angiokinase inhibitors, respectively, with promising anticancer and antimicrobial activities. In contrast, there is a notable lack of publicly available data on the specific biological activities of methyl indoline-4-carboxylate and -7-carboxylate, which are primarily reported as intermediates in chemical syntheses. This highlights a significant gap in the literature and an opportunity for future research to explore the therapeutic potential of these understudied isomers. Further systematic evaluation of all methyl indoline-carboxylate isomers in standardized assays is warranted to establish a clear structure-activity relationship and to identify the most promising candidates for further drug development.

References

A Comparative Guide to Indoline-Based 5-Lipoxygenase Inhibitors: Structure-Activity Relationship and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of indoline-based inhibitors of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. Understanding the structure-activity relationship (SAR) of these inhibitors is paramount for the rational design of novel and potent anti-inflammatory agents. This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes the established SAR principles.

Quantitative Data Summary

The inhibitory potency of various indoline-based compounds against 5-LOX is presented below. The data, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), has been compiled from multiple studies to facilitate a clear comparison.

Table 1: 5-LOX Inhibitory Activity of Indoline Derivatives
Compound IDIndoline Ring SubstituentMethylene Bridge SubstituentAryl Group Substituent5-LOX IC50 (µM)Reference
I-1 H=CH-4-(methylsulfonyl)phenyl0.56[1]
I-2 5-Br=CH-4-(methylsulfonyl)phenyl0.10[1]
I-3 5-Cl=CH-4-(methylsulfonyl)phenyl>10[1]
I-4 5-F=CH-4-(methylsulfonyl)phenyl>10[1]
I-5 H=CH-4-aminophenyl9.87[1]
I-6 5-MeH4-chlorobenzyl1.38 (cell-based)[2]
I-7 5-MeH4-chlorobenzyl0.45 (cell-free)[2]
I-8 HH(4-chlorobenzyl)0.41[2]
Table 2: Comparison with Other Classes of 5-LOX Inhibitors
CompoundClass5-LOX IC50 (µM)
Zileuton N-hydroxyurea derivative0.5 - 1.0
MK-886 Indole derivative (FLAP inhibitor)Indirect inhibitor
Licofelone Pyrrolizine derivative (dual COX/LOX)~0.2
NDGA Catechol derivative~1.0

Structure-Activity Relationship (SAR) of Indoline-Based 5-LOX Inhibitors

The inhibitory activity of indoline derivatives is significantly influenced by the nature and position of substituents on the indoline core, the methylene bridge, and the appended aryl ring. The following diagram illustrates the key SAR findings.

SAR_Indoline_5LOX cluster_indoline Indoline Scaffold cluster_R1 Position 5 cluster_R2 Position 3 (Methylene Bridge) cluster_R3 Aryl Group Indoline Indolin-2-one Core R1 R1 R2 =CH-Ar R1_activity Halogen (Br > Cl, F) - Potency enhancing R1->R1_activity R2_activity Unsaturation is common. Linker to aryl group. R2->R2_activity R3 Ar R3_activity Substituents are critical. -SO2Me > -NH2 R3->R3_activity

Caption: Key structure-activity relationships for indoline-based 5-LOX inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indoline-based 5-LOX inhibitors.

In Vitro 5-LOX Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the isolated 5-LOX enzyme.

  • Enzyme Source: Recombinant human 5-LOX or 5-LOX isolated from polymorphonuclear leukocytes (PMNLs).

  • Substrate: Arachidonic acid.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer (pH 7.4) containing ATP, CaCl2, and EDTA.

  • Procedure:

    • The 5-LOX enzyme is pre-incubated with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 10-15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by the addition of an organic solvent (e.g., methanol) or by acidification.

    • The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4), is quantified by methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or specific enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of 5-LOX activity (IC50) is calculated from the dose-response curve.

Cell-Based 5-LOX Inhibition Assay

This assay measures the inhibitory effect of a compound on 5-LOX activity within a cellular environment.

  • Cell Type: Human polymorphonuclear leukocytes (PMNLs) or other cell lines expressing 5-LOX (e.g., RBL-1 cells).

  • Stimulus: A calcium ionophore (e.g., A23187) is used to stimulate the release of endogenous arachidonic acid and activate the 5-LOX pathway.

  • Procedure:

    • Cells are harvested and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • The cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • The cells are then stimulated with the calcium ionophore and arachidonic acid is sometimes added exogenously.

    • After a defined incubation period (e.g., 10-15 minutes), the reaction is stopped, often by centrifugation to separate the cells from the supernatant.

    • The amount of LTB4 released into the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of LTB4 production against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating 5-LOX inhibitors.

Signaling_Pathway cluster_inhibition Point of Inhibition AA Arachidonic Acid LOX5 5-LOX AA->LOX5 FLAP FLAP FLAP->LOX5 HPETE5 5-HPETE LOX5->HPETE5 LTA4 Leukotriene A4 (LTA4) HPETE5->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (Pro-inflammatory) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Indoline_Inhibitor Indoline-based Inhibitor Indoline_Inhibitor->LOX5 Inhibition

Caption: The 5-lipoxygenase signaling pathway and the site of action for indoline-based inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Indoline Derivatives CellFree Cell-Free 5-LOX Assay Synthesis->CellFree CellBased Cell-Based 5-LOX Assay Synthesis->CellBased IC50 IC50 Determination CellFree->IC50 CellBased->IC50 SAR SAR Analysis IC50->SAR AnimalModels Animal Models of Inflammation SAR->AnimalModels

Caption: General experimental workflow for the evaluation of novel indoline-based 5-LOX inhibitors.

References

In Vitro Efficacy of Indole-2-Carboxamides Against Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of indole-2-carboxamide derivatives against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This class of compounds has emerged as a promising new line of attack against drug-sensitive and drug-resistant strains of M. tb. The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to support ongoing research and development efforts in the fight against tuberculosis.

Potent Anti-Tubercular Activity of Indole-2-Carboxamides

Indole-2-carboxamides have demonstrated significant in vitro potency against M. tuberculosis, with several analogues exhibiting Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range.[1][2][3] The anti-tubercular activity of these compounds is largely attributed to the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for mycolic acid biosynthesis and cell wall formation.[4][5]

The following tables summarize the in vitro activity of a selection of indole-2-carboxamide derivatives against the H37Rv strain of M. tuberculosis, a commonly used laboratory strain. For comparison, the MIC values of the first-line anti-tuberculosis drugs, isoniazid and ethambutol, are also included where reported in the same studies.

Table 1: Anti-Mycobacterial Activity of Unsubstituted Indole-2-Carboxamides against M. tuberculosis H37Rv

Compound IDR GroupMIC (µg/mL)
5 Adamantyl0.25
16 Cyclooctyl0.2

Source: Data compiled from a study on pan anti-mycobacterial activity of indole-2-carboxamides.

Table 2: Anti-Mycobacterial Activity of Substituted 4,6-dimethylindole-2-carboxamides against M. tuberculosis H37Rv

Compound IDR GroupMIC (µg/mL)
25 Cyclooctyl0.0039 - 0.625
26 Cycloheptyl0.0039 - 0.625
29 4-methylcyclohexyl (trans)0.0195
30 4-methylcyclohexyl (cis/trans)0.0195
Isoniazid -0.02 - 0.08
Ethambutol -3 - 5

Source: Data compiled from studies on pan anti-mycobacterial and structural determinants of indole-2-carboxamides.[4]

Table 3: Anti-Mycobacterial Activity of Novel Indole-2-Carboxamide Analogues against M. tuberculosis H37Rv

Compound IDMIC (µM)
8g 0.32
8f 0.62
Isoniazid (INH) Not Reported
Ethambutol (EMB) Not Reported
N-(1-adamantyl)-indole-2-carboxamide (3) 0.68
N-rimantadine-4,6-dimethylindole-2-carboxamide (4) 0.88

Source: Data from a study on the design and synthesis of novel indole-2-carboxamides.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new anti-tubercular agents. The most common methods employed are the broth microdilution and the Microplate Alamar Blue Assay (MABA).

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on solid or in liquid medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.[6]

  • Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[7][8]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.[9]

  • Incubation: The plates are sealed and incubated at 37°C for a period of 5 to 14 days.[6][9]

  • MIC Determination: The MIC is read as the lowest concentration of the compound that shows no visible bacterial growth.[8]

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Assay Setup: The assay is set up similarly to the broth microdilution method in a 96-well plate with serially diluted compounds and the bacterial inoculum.[10][11]

  • Incubation: The plates are incubated at 37°C for 5-7 days.[10]

  • Addition of Alamar Blue: After the initial incubation, a solution of Alamar Blue is added to each well.[9][12]

  • Re-incubation and Reading: The plates are re-incubated for 12-24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[10][12]

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the compound's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Indole-2-Carboxamide Stock Solutions serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Middlebrook 7H9 Broth + OADC prep_media->serial_dilution prep_inoculum Prepare M. tuberculosis H37Rv Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 5-7 Days inoculate->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar re_incubate Re-incubate for 24 Hours add_alamar->re_incubate read_mic Read MIC (Lowest concentration with no color change) re_incubate->read_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

G cluster_cell Mycobacterium tuberculosis Cell cluster_membrane Cell Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (in Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) (in Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_acid Mycolic Acid Layer Biosynthesis TMM_peri->Mycolic_acid Precursor for Cell_death Cell Death Mycolic_acid->Cell_death Disruption leads to Indole_2_carboxamide Indole-2-carboxamide Indole_2_carboxamide->MmpL3 Inhibition

Caption: Mechanism of action of Indole-2-carboxamides targeting the MmpL3 transporter in Mycobacterium tuberculosis.

References

Unraveling the Potential of Indole Derivatives as Glycogen Phosphorylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of indole derivatives as inhibitors of glycogen phosphorylase (GP), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1] Its inhibition is a promising strategy for controlling hyperglycemia in type 2 diabetes.[2] Indole derivatives have emerged as a significant class of GP inhibitors, binding to a novel allosteric site at the dimer interface of the enzyme.[3] This guide delves into the comparative efficacy of these compounds, providing a valuable resource for those involved in the discovery and development of novel antidiabetic agents.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of various indole derivatives against different isoforms of glycogen phosphorylase is summarized in the tables below. For context, the efficacy of established non-indole inhibitors is also presented. The data highlights the significant impact of allosteric effectors, such as glucose and adenosine monophosphate (AMP), on the inhibitory activity of these compounds.

Table 1: Efficacy of Indole Derivatives as Glycogen Phosphorylase Inhibitors

CompoundEnzyme IsoformIC50 / Ki (µM)Experimental ConditionsReference
Indole Derivatives
GPi688Rat Liver GP a0.069 (IC50)No glucose, +0.2 mM AMP[3]
Rat Liver GP a0.016 (IC50)+8 mM Glucose, no AMP[3]
Rat Skeletal Muscle GP a0.332 (IC50)+15 mM Glucose, +0.2 mM AMP[3]
GPi819Rat Liver GP a~0.5 (IC50)No glucose, +0.2 mM AMP[3]
Rat Liver GP a0.034 (IC50)+8 mM Glucose, no AMP[3]
Rat Skeletal Muscle GP a1.448 (IC50)+15 mM Glucose, +0.2 mM AMP[3]
CP-403700Human Liver GP a0.1 (IC50)1 mM Pi, no glucose[4]
Human Liver GP a0.05 (IC50)1 mM Pi, +8 mM Glucose[4]
Human Liver GP a~0.3 (IC50)5 mM Pi, no glucose[4]
CP-316819Human Liver GP a1.4 (IC50, synthesis)+ Combination 1 effectors[4]
Human Liver GP a2.1 (IC50, glycogenolysis)+ Combination 1 effectors[4]
CP-320626Human Liver GP a1.1 (IC50, synthesis)+ Combination 1 effectors[4]
Human Liver GP a1.5 (IC50, glycogenolysis)+ Combination 1 effectors[4]
CP-380867Human Liver GP a3.1 (IC50, synthesis)+ Combination 1 effectors[4]
Human Liver GP a4.1 (IC50, glycogenolysis)+ Combination 1 effectors[4]
Compound 3g (tetrahydrobenzo[cd]indole)Human Liver GP a7.9 ± 0.7 (Ki)Not specified[5]
Compound 1 (5-chloro-N-phenyl-1H-indole-2-carboxamide derivative)Brain-type GP (PYGB)0.09027 (IC50)Not specified[6]
Liver-type GP (PYGL)1.5375 (IC50)Not specified[6]
Muscle-type GP (PYGM)0.14421 (IC50)Not specified[6]
Non-Indole Alternatives
CP-91149Human Liver GP a1.0 (IC50)No glucose[7]
Human Liver GP a0.13 (IC50)+7.5 mM Glucose
Rabbit Muscle GP a0.58 ± 0.09 (IC50)No glucose[7]
Rabbit Muscle GP a0.22 ± 0.04 (IC50)+10 mM Glucose[7]
CaffeineHuman Liver GP a240 (IC50)No glucose[7]
Rabbit Muscle GP a145 ± 11 (IC50)No glucose[7]
Skeletal Muscle GP a92 (IC50)No AMP[3]
Skeletal Muscle GP a360 (IC50)+0.2 mM AMP[3]
QuercetagetinRabbit Muscle GP b9.7 (IC50)Not specified[8]
6-HydroxyluteolinRabbit Muscle GP b11.6 (IC50)Not specified[8]
HypolaetinRabbit Muscle GP b15.7 (IC50)Not specified[8]

*Combination 1 effectors included a mix of endogenous inhibitors (glucose, ADP, ATP, fructose 1-phosphate, glucose 6-phosphate, UDP-glucose) and an activator (AMP).[4]

Experimental Protocols

The following section details a generalized methodology for determining the inhibitory efficacy of compounds against glycogen phosphorylase, based on common practices cited in the literature.

1. Enzyme and Reagents:

  • Enzyme Source: Purified recombinant human liver glycogen phosphorylase a (hlGPa) or rabbit muscle glycogen phosphorylase a/b (rmGPa/b) are commonly used.

  • Substrates: Glycogen and glucose-1-phosphate (for the synthesis direction) or inorganic phosphate (for the glycogenolysis direction).

  • Buffers: Typically, a HEPES or imidazole-HCl buffer at a physiological pH (e.g., 7.2) is used.

  • Allosteric Effectors: AMP (activator) and glucose (inhibitor) are often included to mimic physiological conditions.

  • Detection Reagents: For the synthesis assay, a reagent for colorimetric phosphate quantification (e.g., BIOMOL® Green) is used. For the glycogenolysis assay, a coupled enzyme system with phosphoglucomutase and glucose-6-phosphate dehydrogenase is used to produce NADPH, which is monitored spectrophotometrically at 340 nm.

2. Assay Procedure (Glycogen Synthesis Direction):

  • A solution of glycogen phosphorylase in the assay buffer is pre-incubated with the test compound (dissolved in DMSO) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) in a 96-well plate.

  • The enzymatic reaction is initiated by adding a solution containing glycogen and glucose-1-phosphate.

  • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.

  • The reaction is stopped, and the amount of inorganic phosphate released is determined by adding a colorimetric reagent.

  • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing DMSO without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

3. Data Analysis:

  • Inhibitory activities are typically expressed as the mean ± standard error of the mean (SEM) from multiple independent experiments.

  • Statistical comparisons between compounds can be performed using appropriate statistical tests, such as a one-way analysis of variance (ANOVA).

Visualizing the Mechanism of Action

The allosteric regulation of glycogen phosphorylase is a complex process involving conformational changes between an active 'R' state and an inactive 'T' state. The following diagrams illustrate this regulatory pathway and a typical experimental workflow for screening inhibitors.

G cluster_regulation Allosteric Regulation of Glycogen Phosphorylase GPb_T GPb (T-state) Inactive GPb_R GPb (R-state) Active GPb_T->GPb_R AMP GPa_T GPa (T-state) Less Active GPb_T->GPa_T Phosphorylase Kinase GPb_R->GPb_T ATP, G6P GPa_T->GPb_T Protein Phosphatase 1 GPa_R GPa (R-state) Active GPa_T->GPa_R AMP GPa_R->GPa_T Glucose, Caffeine, Indole Derivatives G start Start: Compound Library prepare_reagents Prepare Enzyme, Substrates, and Inhibitor Solutions start->prepare_reagents incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->incubation reaction Initiate Reaction with Substrates incubation->reaction detection Stop Reaction and Measure Product Formation reaction->detection analysis Calculate % Inhibition and IC50 Values detection->analysis end End: Identify Potent Inhibitors analysis->end

References

A Comparative Guide to the In Vivo Anti-inflammatory Characterization of Indoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the in vivo anti-inflammatory properties of indoline-based compounds, a promising scaffold in modern medicinal chemistry. We will explore their performance in established preclinical models against benchmark anti-inflammatory agents, detail the experimental protocols necessary for their evaluation, and delve into the underlying mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical assessment of novel anti-inflammatory therapeutics.

The Rationale for Indoline in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental protective response to infection or tissue injury. However, when dysregulated, it underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays of therapy, their long-term use is often limited by significant side effects.

The indoline scaffold has emerged as a "privileged structure" in drug discovery, valued for its synthetic tractability and its presence in numerous biologically active molecules.[1] Derivatives of indoline have demonstrated a remarkable diversity of mechanisms, targeting key inflammatory pathways with high potency.[2] Recent studies have highlighted their ability to modulate critical inflammatory mediators such as pro-inflammatory cytokines and enzymes, often at concentrations significantly lower than traditional drugs.[3][4] This guide provides a framework for rigorously evaluating these promising compounds in relevant in vivo settings.

Comparative In Vivo Efficacy: Indoline Derivatives vs. Standard-of-Care Agents

A critical step in preclinical development is benchmarking a novel compound's efficacy against established drugs. The choice of comparator agent is crucial as it provides context for the compound's potency and potential mechanism of action. We compare the indoline class to three standards representing distinct mechanistic classes:

  • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, representing traditional NSAIDs.[5][6]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

  • Dexamethasone: A powerful synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[9][10]

The following table summarizes representative in vivo data for these classes in key inflammatory models.

Compound Class In Vivo Model Representative Dose Key Efficacy Endpoint & Result Primary Mechanism of Action
Indoline Derivatives LPS-Induced Systemic Inflammation~1 µmol/kg (s.c.)Prevention of LPS-induced TNF-α and IL-6 elevation in brain and peripheral tissues.[2][3][4]Diverse: Can include inhibition of p38 MAPK, dual 5-LOX/sEH inhibition, or CB2 agonism.[3][11]
Indoline Derivatives Carrageenan-Induced Paw Edema100 µmol/kg (p.o.)Significant reduction in paw edema, comparable to diclofenac.[12][13]Often involves COX inhibition, similar to NSAIDs.[1]
Indomethacin Carrageenan-Induced Paw Edema~10 mg/kg (p.o.)Significant inhibition of paw edema, particularly in the later phase.[14]Non-selective inhibition of COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.[5]
Celecoxib CFA-Induced Arthritis50 mg/kg (p.o.)Significant reduction in paw swelling and inflammation.[15]Selective inhibition of the COX-2 enzyme.[7][8]
Dexamethasone LPS-Induced Systemic Inflammation~5.6 µmol/kg (s.c.)Potent, significant attenuation of LPS-induced TNF-α and IL-6 release.[3][4][16]Glucocorticoid receptor agonism, leading to broad suppression of inflammatory gene expression.[9][10][17]

Gold-Standard In Vivo Models: Protocols and Workflows

The selection of an in vivo model is dictated by the therapeutic hypothesis. Is the compound intended for acute inflammation, chronic autoimmune conditions, or systemic cytokine storms? Below are detailed protocols for three essential and complementary models.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

Scientific Rationale: This is the quintessential model for screening acute anti-inflammatory activity, particularly for compounds with NSAID-like mechanisms. Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[14] The initial phase (0-2 hours) is driven by histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins, requiring COX enzyme activity.[18] Therefore, inhibition of late-phase edema is a strong indicator of COX inhibition.

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimate Acclimatize Animals (e.g., Rats, 7 days) baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) acclimate->baseline dosing Administer Compound (p.o. or i.p.) (e.g., T = -60 min) baseline->dosing carrageenan Inject Carrageenan (1%) into Subplantar Region (T = 0 min) dosing->carrageenan 1 hour post-dose measure_t1 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours carrageenan->measure_t1 calc_edema Calculate Edema (ΔV = Vₜ - V₀) measure_t1->calc_edema calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_edema->calc_inhibition stats Statistical Analysis (e.g., ANOVA) calc_inhibition->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animal Acclimatization: House male Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

  • Baseline Measurement: Just prior to dosing, measure the volume of the right hind paw of each animal using a digital plethysmometer. This serves as the baseline reading (V₀).

  • Compound Administration: Administer the test compound (e.g., indoline derivative), vehicle control, or positive control (e.g., Indomethacin, 10 mg/kg) by the desired route (typically oral, p.o.).[14] This is typically done 60 minutes before the carrageenan challenge.

  • Induction of Edema: At time zero, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw.[19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Model 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation)

Scientific Rationale: This model is used to evaluate therapeutic efficacy in a more chronic, immune-driven inflammatory setting that shares pathological features with human rheumatoid arthritis.[20] A single injection of CFA, containing heat-killed mycobacteria, induces a robust and sustained inflammatory response characterized by paw swelling (both at the injection site and systemically in other joints), immune cell infiltration, and eventual bone and cartilage erosion.[21][22] The model is ideal for assessing compounds intended for chronic autoimmune diseases.

G cluster_induction Induction Phase (Day 0) cluster_treatment Treatment & Monitoring Phase (Day 1-28) cluster_endpoint Endpoint Analysis (Day 28) baseline Record Baseline Body Weight & Paw Volume cfa_inject Inject CFA (0.1 mL) into Subplantar Region of Left Hind Paw baseline->cfa_inject dosing Daily Dosing with Test Compound / Vehicle (Begins Day 1 or post-arthritis onset) cfa_inject->dosing Disease Progression monitoring Monitor Paw Volume, Body Weight, and Arthritic Score (2-3x / week) dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia Study Conclusion histology Joint Histopathology (Inflammation, Erosion) euthanasia->histology cytokines Serum/Tissue Cytokine Analysis (ELISA) euthanasia->cytokines

Caption: Workflow for the CFA-induced arthritis model.

  • Induction: On Day 0, after recording baseline body weight and paw volume, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the left hind paw of rats.[22]

  • Treatment Regimen: Dosing with the test compound, vehicle, or positive control (e.g., Celecoxib) can be initiated either prophylactically (starting Day 1) or therapeutically (starting after the onset of secondary inflammation, typically around Day 12-14).[23] Dosing is typically performed daily.

  • Monitoring Disease Progression:

    • Paw Volume: Measure the volume of both the injected and contralateral (non-injected) paws 2-3 times per week.

    • Arthritic Index: Score the severity of arthritis in all four paws based on a graded scale (e.g., 0 = normal, 4 = severe swelling and erythema).

    • Body Weight: Monitor body weight as a general indicator of health; weight loss is common in severely arthritic animals.[20]

  • Endpoint Analysis: At the end of the study (e.g., Day 28), euthanize the animals.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest ankle joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

Model 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Scientific Rationale: This model is a rapid and highly reproducible method to assess a compound's ability to suppress a systemic "cytokine storm".[16][24] LPS (endotoxin), a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), leading to a rapid and potent release of pro-inflammatory cytokines like TNF-α and IL-6 into the bloodstream.[25] This model is invaluable for evaluating drugs targeting cytokine production or signaling pathways like NF-κB, and it serves as an effective first-line screen for general anti-inflammatory potential.[16]

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Sampling Phase cluster_analysis Analysis Phase acclimate Acclimatize Animals (e.g., Mice) dosing Administer Compound (p.o., s.c., or i.p.) (T = -60 min) acclimate->dosing lps_inject Administer LPS (i.p.) (T = 0 min) dosing->lps_inject 1 hour post-dose blood_collect Blood Collection (e.g., Cardiac Puncture) (T = +90 min for TNF-α) lps_inject->blood_collect serum_prep Prepare Serum blood_collect->serum_prep elisa Measure Cytokine Levels (TNF-α, IL-6) via ELISA serum_prep->elisa stats Statistical Analysis elisa->stats

Caption: Workflow for the LPS-induced systemic inflammation assay.

  • Compound Administration: Administer the test compound (e.g., indoline derivative), vehicle, or positive control (e.g., Dexamethasone) to mice, typically 30-60 minutes prior to the LPS challenge.[16]

  • LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection. The dose can be titrated, but a common dose is 0.1 to 1 mg/kg.[26]

  • Blood Collection: The timing of blood collection is critical and depends on the cytokine of interest. For TNF-α, the peak response is typically around 90 minutes post-LPS injection. For IL-6, the peak may be later (3-6 hours).[26] Blood is collected via a terminal procedure like cardiac puncture.

  • Cytokine Analysis: Allow blood to clot and centrifuge to separate serum. Quantify the levels of TNF-α, IL-6, and other relevant cytokines using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

  • Data Analysis: Compare the serum cytokine concentrations in the compound-treated groups to the vehicle-treated LPS group to determine the percentage of inhibition.

Mechanistic Grounding: Targeting Inflammatory Signaling

Effective anti-inflammatory agents work by interrupting the signaling cascades that perpetuate inflammation. Indoline-based compounds have shown the ability to modulate these pathways at multiple nodes, offering advantages over single-target agents.

Key Inflammatory Pathway: The NF-κB (Nuclear Factor kappa B) pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as LPS binding to TLR4, lead to the phosphorylation and degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[8]

The diagram below illustrates this pathway and highlights the points of intervention for different drug classes.

G cluster_nucleus Nodes Nodes LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Drives COX2 COX-2 Enzyme Genes->COX2 Drug Drug Dexamethasone Dexamethasone Dexamethasone->Genes Inhibits Transcription (Transrepression) Indolines Indoline Derivatives (e.g., p38 MAPK inh.) Indolines->IKK May Inhibit Upstream Kinases NSAIDs NSAIDs / Celecoxib NSAIDs->COX2 Inhibits Enzyme Activity Prostaglandins Prostaglandins COX2->Prostaglandins Produces Prostaglandins->Inflammation Pathway Pathway Edges Edges Intervention Intervention

Caption: The NF-κB signaling pathway and points of therapeutic intervention.

  • Dexamethasone: Acts within the nucleus by binding to the glucocorticoid receptor. This complex can directly interfere with NF-κB's ability to bind to DNA, a process known as transrepression, thereby shutting down the expression of a wide range of inflammatory genes.[17][27]

  • NSAIDs (Indomethacin/Celecoxib): These agents do not typically affect the NF-κB pathway directly. Instead, they act downstream by inhibiting the activity of the COX-2 enzyme, which is itself a product of NF-κB-driven transcription.[8] This blocks the production of prostaglandins, which are key mediators of pain and swelling.

  • Indoline Derivatives: The versatility of the indoline scaffold allows for multiple mechanisms. Some derivatives act as potent COX-2 inhibitors, similar to celecoxib.[1] Others have been shown to inhibit upstream signaling kinases like p38 MAPK, which can prevent the activation of transcription factors, or directly reduce the production of TNF-α and IL-6, suggesting an impact on the NF-κB pathway or related signaling cascades.[3]

Conclusion and Future Directions

The in vivo characterization of indoline-based compounds reveals a class of molecules with potent and often multi-faceted anti-inflammatory activity. Their efficacy in acute, chronic, and systemic models of inflammation, in some cases at doses far lower than standard-of-care agents, underscores their therapeutic potential.[3][4]

The successful development of an indoline-based anti-inflammatory agent will depend on a rigorous and logical preclinical evaluation. By employing the comparative models and protocols detailed in this guide, researchers can effectively benchmark novel candidates, elucidate their mechanisms of action, and build a robust data package to support their advancement toward clinical studies. The true promise of the indoline scaffold lies in its potential to yield next-generation therapeutics that are not only highly effective but may also possess improved safety profiles over existing treatments.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Indole Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant cytotoxic effects of various indole derivatives against a broad spectrum of cancer cell lines. These findings underscore the potential of the indole scaffold as a promising foundation for the development of novel anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic activity of several key indole derivatives, supported by quantitative data and detailed experimental protocols.

Indole derivatives, a class of heterocyclic compounds widely found in natural products and synthetic molecules, have demonstrated a remarkable range of biological activities, including potent anticancer properties.[1][2] Researchers have extensively explored the modification of the indole nucleus to enhance its cytotoxic efficacy and selectivity against cancerous cells.[3][4] These efforts have led to the identification of numerous derivatives that exert their anticancer effects through diverse mechanisms, such as the inhibition of tubulin polymerization, topoisomerase enzymes, and critical signaling pathways like EGFR/PI3K/AKT.[1][5]

Comparative Cytotoxicity of Indole Derivatives

The cytotoxic potential of various indole derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit 50% of cell growth, is a key metric for this comparison. The data presented in Table 1 summarizes the IC50 values for several promising indole derivatives, showcasing their activity spectrum.

Indole DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5f (Ursolic Acid Derivative) SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08[6]
HepG2 (Hepatocarcinoma)0.91 ± 0.13[6]
LO2 (Normal Hepatocyte)10.58 ± 0.52[6]
Compound 16 (Osimertinib-like) A549 (Lung Cancer)Strong Cytotoxicity[7]
PC3 (Prostate Cancer)Strong Cytotoxicity[7]
HEK293 (Normal Kidney)Weak Toxicity[7]
Compound 10b (Thiadiazole Hybrid) A549 (Lung Cancer)0.12[8]
K562 (Leukemia)0.01[8]
Compound 5f (Morpholine Hybrid) MCF-7 (Breast Cancer)13.2[9]
MDA-MB-468 (Breast Cancer)8.2[9]
HEK-293 (Normal Kidney)>100[9]
Indazole derivative 6o K562 (Leukemia)5.15[10]
HEK-293 (Normal Kidney)33.2[10]
Flavopereirine HCT116 (Colorectal Cancer)8.15[3]
HT29 (Colorectal Cancer)9.58[3]
Mukonal 24 SK-BR-3 (Breast Cancer)7.5[3]
MDA-MB-231 (Breast Cancer)7.5[3]

Experimental Protocols

The evaluation of the cytotoxic activity of indole derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The indole derivatives are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in a complete cell culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compounds. A vehicle control (medium with DMSO) and a blank (medium only) are included.[11]

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[11]

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[11]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the process of evaluating cytotoxicity and the potential mechanisms of action of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Cell Seeding (96-well plate) B Indole Derivative Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Reagent Addition C->D E Formazan Crystal Solubilization D->E F Absorbance Measurement (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for determining the cytotoxicity of indole derivatives.

G cluster_pathway Proposed EGFR/PI3K/AKT Signaling Pathway Inhibition Indole Indole Derivative EGFR EGFR Indole->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Inhibition of the EGFR/PI3K/AKT pathway by certain indole derivatives.

References

In Silico Screening for Target Identification of Morpholino-Indolizines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of molecular targets is a critical and often challenging step in the drug discovery pipeline. For novel compound classes such as morpholino-indolizines, which have demonstrated a range of biological activities including anti-tubercular and anticancer effects, in silico screening methods offer a rapid and cost-effective approach to elucidate potential mechanisms of action and identify promising therapeutic targets.[1][2][3] This guide provides a comparative overview of key in silico screening techniques, their application to morpholino-indolizine derivatives, and the experimental protocols required for their implementation.

Comparison of In Silico Target Identification Methods

Two of the most powerful and widely used in silico approaches for target identification are reverse docking and pharmacophore-based virtual screening. Each method has its distinct advantages and is suited to different stages of the drug discovery process.

Reverse docking involves screening a single ligand of interest against a large library of macromolecular targets to identify potential binding partners. This "one-ligand-many-targets" approach is particularly useful for identifying novel targets for compounds with known phenotypic effects but unknown mechanisms of action.[4]

Pharmacophore-based virtual screening , on the other hand, utilizes a 3D arrangement of essential chemical features that a ligand must possess to interact with a specific target. This model can be generated from a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). It is highly effective for identifying compounds with diverse chemical scaffolds that share a common binding mode.[5]

A key distinction lies in their computational demands and the nature of their predictions. Reverse docking provides a physics-based estimation of binding affinity for each ligand-target pair, but it can be computationally intensive.[6] Pharmacophore screening is generally faster and excels at identifying molecules with the correct geometric and chemical complementarity, making it ideal for screening very large compound libraries.[7]

Quantitative Performance Metrics

Direct quantitative comparisons of in silico methods for morpholino-indolizines are limited in the public domain. However, benchmark studies on other compound classes and targets provide valuable insights into their relative performance. Performance is often evaluated using metrics such as enrichment factor (the concentration of active compounds in the top-ranked screening hits compared to the full database) and hit rate (the percentage of known active compounds identified).

Generally, pharmacophore-based screening has been shown to outperform docking-based methods in terms of enrichment and hit rates in several benchmark studies against diverse protein targets.[7] However, the success of each method is highly dependent on the quality of the target structures, the diversity of the ligand library, and the specific parameters used in the screening protocol.[5]

Method Principle Typical Performance Metrics Strengths Limitations
Reverse Docking Docks a single ligand against a library of 3D protein structures to predict binding affinity.Binding Energy (kcal/mol), Docking ScoreProvides detailed structural insights into ligand-target interactions. Can identify novel, unexpected targets.Computationally intensive. Scoring functions may not always accurately predict binding affinity. Highly dependent on the quality of protein structures.[6]
Pharmacophore Modeling Uses a 3D model of essential chemical features to screen for complementary molecules.Enrichment Factor, Hit Rate, Fit ScoreFast and efficient for screening large databases. Can identify structurally diverse hits. Less sensitive to minor variations in protein structure.[5][7]Requires a set of known active ligands or a high-quality target structure. May miss active compounds that bind in a novel mode.

Case Study: Morpholino-Indolizines as Anti-Tubercular Agents

A notable application of in silico screening for morpholino-indolizines is the identification of their potential anti-tubercular targets. In one study, a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent compound, 5g , exhibited a minimum inhibitory concentration (MIC) of 2.55 µg/mL.[3]

To identify the molecular target of this promising compound, a computational approach was employed, which suggested that Malate synthase (GlcB) could be a primary target. Malate synthase is a key enzyme in the glyoxylate shunt, a metabolic pathway essential for the persistence of M. tuberculosis during infection.[3]

In Silico and In Vitro Data for Anti-Tubercular Morpholino-Indolizines
Compound MIC against M. tuberculosis H37Rv (µg/mL) Predicted Target In Silico Method Employed Reference
5g2.55Malate synthase (PDB: 5CBB)Molecular Docking[3]
5d18.91Malate synthase (PDB: 5CBB)Molecular Docking[3]
5j25.07Malate synthase (PDB: 5CBB)Molecular Docking[3]

Potential Anticancer Targets of Indolizine Derivatives

The broader class of indolizine derivatives has also been investigated for its anticancer properties, with in silico studies suggesting several potential molecular targets. These studies highlight the versatility of the indolizine scaffold in interacting with various key proteins involved in cancer progression.

Target Protein Indolizine Derivative Class Binding Energy (kcal/mol) In Silico Method Potential Indication Reference
Tubulin (Colchicine-binding site)Functionalized Indolizines-9.22 to -9.88Molecular DockingVarious Cancers[1][8][9][10]
COX-2Hybrid Indolizines-10.70 to -12.56Molecular DockingInflammation, Cancer[11]
EGFR Kinase5-methyl-8-bromoindolizineNot ReportedMolecular DockingHepatocellular Carcinoma[1]
α7 Nicotinic Acetylcholine ReceptorVarious Indolizine DerivativesNot ReportedAgonist Activity ScreeningSchizophrenia, Cognitive Impairment[12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of in silico screening techniques. Below are generalized protocols for reverse docking and pharmacophore-based virtual screening.

Reverse Docking Protocol (using AutoDock Vina)
  • Ligand Preparation : The 3D structure of the morpholino-indolizine is prepared. This involves generating a low-energy conformation and assigning appropriate atom types and charges.

  • Target Library Preparation : A library of 3D protein structures is compiled. This can be a comprehensive library like the PDB or a focused library of proteins from a specific organism or pathway. Each protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Docking Simulation : The prepared ligand is docked against each protein in the target library using a program like AutoDock Vina. The search space is typically defined as a grid box encompassing the identified binding site.

  • Scoring and Ranking : The binding affinity of the ligand to each target is calculated and expressed as a binding energy (in kcal/mol). The targets are then ranked based on these scores.

  • Hit Analysis : The top-ranked protein targets are analyzed to understand the binding mode of the morpholino-indolizine. This involves visualizing the docked pose and identifying key interactions such as hydrogen bonds and hydrophobic contacts.

  • Experimental Validation : The most promising predicted targets should be validated experimentally using techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).[13]

Pharmacophore-Based Virtual Screening Protocol (using MOE)
  • Pharmacophore Model Generation :

    • Ligand-Based : If a set of active morpholino-indolizine analogues is available, they are aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). A pharmacophore model is then generated based on the spatial arrangement of these features.

    • Structure-Based : If the 3D structure of a known target is available, the binding site is analyzed to identify key interaction points. A pharmacophore model is then created to represent these interactions.

  • Pharmacophore Model Validation : The generated model is validated by screening a database containing known active and inactive compounds. A good model should be able to distinguish between these two sets.

  • Database Preparation : A large database of 3D compound structures (e.g., ZINC, Enamine) is prepared for screening.

  • Virtual Screening : The validated pharmacophore model is used as a query to search the compound database. Molecules that match the pharmacophore features are retrieved as hits.

  • Hit Filtering and Optimization : The initial hits are typically filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection. Promising hits can then be subjected to further analysis, such as molecular docking, to refine the selection.

  • Experimental Validation : As with reverse docking, experimental validation of the identified hits is essential to confirm their biological activity.[14]

Visualizing Molecular Pathways and Workflows

Understanding the broader biological context of potential targets is crucial. Signaling pathway diagrams can help visualize the complex networks in which these targets operate.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification cluster_2 Hit Analysis & Validation Compound Morpholino-Indolizine (3D Structure) Reverse_Docking Reverse Docking (vs. Protein Library) Compound->Reverse_Docking Pharmacophore Pharmacophore Screening (vs. Compound Database) Compound->Pharmacophore Hit_List Ranked Hit List (Potential Targets) Reverse_Docking->Hit_List Pharmacophore->Hit_List Experimental_Validation Experimental Validation (e.g., Enzyme Assays, SPR) Hit_List->Experimental_Validation Validated_Target Validated Target Experimental_Validation->Validated_Target

General workflow for in silico target identification.
Malate Synthase and the Glyoxylate Shunt

As a potential target for anti-tubercular morpholino-indolizines, malate synthase plays a key role in the glyoxylate shunt, which allows bacteria to utilize fatty acids as a carbon source.

Glyoxylate_Shunt Isocitrate Isocitrate Isocitrate_Lyase Isocitrate Lyase Isocitrate->Isocitrate_Lyase Glyoxylate Glyoxylate Malate_Synthase Malate Synthase (GlcB) (Target of Morpholino-Indolizine) Glyoxylate->Malate_Synthase Succinate Succinate (to TCA Cycle) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate_Synthase Malate Malate Isocitrate_Lyase->Glyoxylate Isocitrate_Lyase->Succinate Malate_Synthase->Malate

The Glyoxylate Shunt pathway in M. tuberculosis.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Some morpholine derivatives have been shown to inhibit this pathway.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Simplified PI3K/Akt signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical pathway in cancer biology. Some indolizine derivatives have shown inhibitory activity against EGFR kinase.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Simplified EGFR signaling pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling

Indolizine derivatives have been identified as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders.[12]

nAChR_Pathway Indolizine Indolizine Agonist nAChR α7 nAChR Indolizine->nAChR activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt ERK ERK Pathway Ca_Influx->ERK CREB CREB PI3K_Akt->CREB ERK->CREB Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival

Simplified nAChR signaling pathway.

Conclusion

In silico screening is an indispensable tool for the target identification of novel chemical entities like morpholino-indolizines. By leveraging methods such as reverse docking and pharmacophore-based virtual screening, researchers can efficiently generate hypotheses about the molecular targets of these compounds, thereby guiding further experimental validation and accelerating the drug discovery process. The integration of computational predictions with experimental data is key to successfully elucidating the mechanisms of action of this promising class of molecules.

References

Safety Operating Guide

Proper Disposal of Methyl Indoline-7-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of methyl indoline-7-carboxylate, a compound utilized in various research and development applications. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Data

Before initiating any disposal procedures, it is essential to be fully aware of the hazard profile of this compound. While specific toxicity data for this exact compound is not extensively detailed in the provided search results, related indole compounds are classified with hazards such as being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life.[1] Therefore, it is prudent to handle this compound with a high degree of caution.

PropertyData
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Yellowish crystalline powder
Storage Conditions 0-8°C, sealed storage, away from moisture
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the systematic procedure for the safe collection, labeling, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weighing boats, gloves, and absorbent paper.

  • Segregate the waste based on its physical state (solid or liquid) into designated, compatible hazardous waste containers.[1]

2. Container Management:

  • Ensure that the waste container is chemically compatible with indole compounds and any solvents used in the waste mixture.

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Perform all waste collection activities within a chemical fume hood to prevent inhalation exposure.[1]

3. Labeling:

  • Immediately affix a hazardous waste tag to the container.

  • Clearly write the full chemical name: "this compound".

  • List all other components of the waste mixture, including solvents, with their approximate percentages.

  • Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").[1]

4. Storage:

  • Store the labeled and sealed waste container in a designated satellite accumulation area.

  • This area must be secure, well-ventilated, and situated away from incompatible materials such as strong oxidizing agents.[1]

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][3][4]

  • Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent) with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • After proper decontamination, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Disposal of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Streams (Pure compound, solutions, contaminated materials) segregate_waste Segregate Waste (Solid vs. Liquid) identify_waste->segregate_waste container Select Compatible & Labeled Waste Container segregate_waste->container ppe->identify_waste fume_hood Handle Waste in Chemical Fume Hood container->fume_hood label_container Label Container with Contents & Hazards fume_hood->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By strictly following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.

References

Personal protective equipment for handling Methyl indoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl indoline-7-carboxylate in a laboratory setting. It is designed to be a primary resource for researchers, scientists, and professionals in drug development, ensuring safe and compliant laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield must be worn to protect against dust and splashes.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for integrity before each use and dispose of them properly after handling.
Body Protection A full-length laboratory coat is necessary to prevent skin contact.
Respiratory Protection In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[1]

II. Hazard Identification and Safety Data

While specific quantitative safety data for this compound is limited, the following tables summarize known physical properties and hazard classifications based on available information for the compound and its close relatives.

Physical and Chemical Properties of this compound

PropertyValue
Melting Point 69-69.5 °C[2]
Boiling Point 328.4 ± 31.0 °C (estimate)[2]
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Storage 2-8 °C, protected from light[2]

GHS Hazard Statements for Related Indole-Carboxylate Compounds

Hazard StatementDescription
H315 Causes skin irritation[1][3][4]
H319 Causes serious eye irritation[1][3][4]
H335 May cause respiratory irritation[1][3][4]

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (goggles, gloves, lab coat).

  • Handling :

    • Work in a well-ventilated area to avoid the inhalation of any dust or vapors.[4]

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • When transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation : Move the individual to fresh air. If they feel unwell, seek medical advice.[1]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention.[5]

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including any contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Disposal Method :

    • The primary recommended disposal method is through a licensed professional waste disposal service.

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[5]

  • Container Disposal :

    • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Puncturing the container to render it unusable for other purposes is also a recommended practice before disposal in a sanitary landfill.

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Workflow for Handling this compound A Preparation (Don PPE, Prepare Workspace) B Handling (Weighing, Transferring in Fume Hood) A->B C Experimentation B->C D Decontamination (Clean Workspace and Equipment) C->D E Waste Collection (Segregate Hazardous Waste) C->E Waste Generation D->E Contaminated Materials F Disposal (Licensed Waste Disposal Service) E->F

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl indoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.